molecular formula C26H28N4O4 B15567532 TP0586532

TP0586532

Cat. No.: B15567532
M. Wt: 460.5 g/mol
InChI Key: PULUMLQUYYSBOR-BOSCWZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TP0586532 is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid

InChI

InChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1

InChI Key

PULUMLQUYYSBOR-BOSCWZPRSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of TP0586532: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Action of TP0586532 Against Gram-Negative Bacteria

This technical guide offers an in-depth exploration of the mechanism of action of this compound, a novel, potent, and selective non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antibacterial agents to combat the growing threat of multidrug-resistant Gram-negative pathogens.

Executive Summary

This compound targets a crucial step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, this compound effectively disrupts the integrity of this membrane barrier, leading to potent antibacterial activity, particularly against carbapenem-resistant Enterobacteriaceae (CRE).[2][3][4] Furthermore, this mechanism of action results in a synergistic effect when combined with other classes of antibiotics and a reduction in the release of pro-inflammatory LPS.

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

The primary molecular target of this compound is the zinc-dependent metalloenzyme LpxC.[5][6][7] LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[5] Inhibition of LpxC halts the production of Lipid A, preventing the formation of a functional LPS layer. This disruption of the outer membrane leads to increased permeability, rendering the bacteria susceptible to external threats and potentiating the activity of other antibiotics.[3][4][8]

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_acyl_GlcNAc LpxA UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_acyl_GlcNAc->UDP_3_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxB, LpxK, WaaA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA Core_Oligosaccharide Core Oligosaccharide Core_Oligosaccharide->LPS O_Antigen O-Antigen O_Antigen->LPS This compound This compound This compound->LpxC

Figure 1: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Quantitative Data on Antibacterial Activity

This compound demonstrates potent activity against a range of Gram-negative bacteria, including clinically relevant carbapenem-resistant strains.

Parameter Value Organism/Enzyme Reference
IC50 0.101 µMLpxC[9]
MIC 2 µg/mLE. coli ATCC 25922[9]
MIC 4 µg/mLK. pneumoniae ATCC 13883[9]
MIC90 4 µg/mLCarbapenem-resistant K. pneumoniae (clinical isolates)[10]

Synergistic Activity with Other Antibiotics

The disruption of the outer membrane by this compound enhances the penetration of other antibiotics, leading to synergistic or additive effects. This has been demonstrated in combination with meropenem (B701) against carbapenem-resistant K. pneumoniae and E. coli.[3][8]

Combination Organism Effect Reference
This compound + MeropenemCarbapenem-resistant K. pneumoniaeSynergistic/Additive[3][4]
This compound + MeropenemCarbapenem-resistant E. coliSynergistic/Additive[3]
This compound + AmikacinCarbapenem-susceptible K. pneumoniae & E. coliSynergistic/Additive[3][8]
This compound + CefepimeCarbapenem-susceptible K. pneumoniae & E. coliSynergistic/Additive[3][8]
This compound + PiperacillinCarbapenem-susceptible K. pneumoniae & E. coliSynergistic/Additive[3][8]
This compound + TigecyclineCarbapenem-susceptible K. pneumoniae & E. coliSynergistic/Additive[3][8]

Detailed Experimental Protocols

LpxC Enzyme Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound against the LpxC enzyme.

LpxC_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reaction_Mixture Prepare Reaction Mixture: - 40 mM MES (pH 6.5) - 0.02% v/v Brij35 - 80 µM DTT - 25 nM ZnCl2 - 3.1 nM E. coli LpxC - 20 µM UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Add_this compound Add this compound dilutions to reaction mixture Reaction_Mixture->Add_this compound TP0586532_ TP0586532_ dilutions Prepare serial dilutions of this compound Incubate Incubate for 120 minutes at room temperature Add_this compound->Incubate Terminate_Reaction Terminate reaction by adding 0.2 M sodium phosphate Incubate->Terminate_Reaction Add_Fluorescamine Add fluorescamine (B152294) solution Terminate_Reaction->Add_Fluorescamine Measure_Fluorescence Measure fluorescence to determine enzyme activity Add_Fluorescamine->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 TP0586532_dilutions TP0586532_dilutions TP0586532_dilutions->Add_this compound

Figure 2: Experimental Workflow for the LpxC Enzyme Inhibition Assay.

Protocol:

  • Prepare a reaction mixture containing 40 mM MES (pH 6.5), 0.02% v/v Brij35, 80 µM dithiothreitol, 25 nM ZnCl2, 3.1 nM E. coli LpxC, and 20 µM UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5]

  • Add serial dilutions of this compound to the reaction mixture.

  • Incubate the mixture for 120 minutes at room temperature.[5]

  • Terminate the reaction by adding 0.2 M sodium phosphate.[5]

  • Add fluorescamine solution to the mixture.

  • Measure the fluorescence to quantify the amount of deacetylated product, which is proportional to the enzyme activity.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antibiotic, such as meropenem.

Checkerboard_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL) Dilute_Inoculum Dilute inoculum in Mueller-Hinton Broth (MHB) to final concentration of 5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate the 96-well plate with the bacterial suspension Dilute_Inoculum->Inoculate_Plate Prepare_Antibiotics Prepare two-fold serial dilutions of this compound and Meropenem in a 96-well plate Prepare_Antibiotics->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Determine_MICs Determine the MIC of each drug alone and in combination Incubate_Plate->Determine_MICs Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Determine_MICs->Calculate_FICI Interpret_Results Interpret FICI: ≤ 0.5: Synergy > 0.5 to ≤ 1: Additive > 1 to ≤ 4: Indifference > 4: Antagonism Calculate_FICI->Interpret_Results

Figure 3: Experimental Workflow for the Checkerboard Synergy Assay.

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL.

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the y-axis and another antibiotic (e.g., meropenem) along the x-axis. The range of concentrations should bracket the known MIC of each drug. For example, this compound concentrations could range from 0.125 to 0.5 times its MIC.[2]

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plate at 35°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpret the FICI value to determine the nature of the interaction.[2]

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound alone and in combination over time.

Protocol:

  • Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 105 CFU/mL.

  • Add this compound and/or a second antibiotic at desired concentrations. For example, meropenem at a fixed concentration (e.g., 8 µg/mL) and this compound at 0.5x and 1x its MIC.[2][11]

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

  • Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Membrane Permeability Assay (Ethidium Bromide Uptake)

This assay measures the ability of this compound to permeabilize the bacterial outer membrane, allowing the influx of the fluorescent dye ethidium (B1194527) bromide.

Protocol:

  • Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).

  • Treat the bacterial suspension with various concentrations of this compound.

  • Add ethidium bromide to the suspension at a final concentration that has minimal fluorescence in the absence of membrane disruption.

  • Measure the increase in fluorescence over time using a fluorometer. The increase in fluorescence corresponds to the intercalation of ethidium bromide with intracellular nucleic acids, indicating membrane permeabilization.

  • A positive control, such as a known membrane-permeabilizing agent, should be included.

In Vivo Efficacy in Murine Infection Models

This compound has demonstrated efficacy in various murine infection models, including systemic infection, urinary tract infection, and pneumonia.[10]

a) Murine Pneumonia Model:

  • Anesthetize mice and intranasally inoculate with a suspension of K. pneumoniae (e.g., 7 x 107 CFU/mouse).[2]

  • At specified time points post-infection (e.g., 1.5, 3, and 6 hours), administer this compound subcutaneously at various doses.[2]

  • At a predetermined endpoint, euthanize the mice and homogenize the lungs.

  • Determine the bacterial burden in the lungs by plating serial dilutions of the homogenate.

  • Compare the bacterial counts in the treated groups to a vehicle-treated control group to assess efficacy.

b) Murine Systemic Sepsis Model:

  • Prepare a bacterial inoculum of a relevant Gram-negative pathogen in a suitable medium.[4]

  • Induce systemic infection in mice via intraperitoneal or intravenous injection of the bacterial suspension.[4] The inoculum size should be sufficient to cause a lethal infection in the control group.

  • Initiate treatment with this compound at various doses and routes of administration at a specified time post-infection.[4]

  • Monitor the mice for survival over a period of several days.

  • Efficacy is determined by the increased survival rate in the treated groups compared to the control group.

c) Murine Urinary Tract Infection (UTI) Model:

  • Introduce a uropathogenic bacterial strain (e.g., E. coli) into the bladder of female mice via transurethral catheterization.[12] The typical inoculum is 107 - 108 CFU.[12]

  • Initiate treatment with this compound at various doses and schedules.

  • At the end of the treatment period, euthanize the mice and aseptically remove the bladder and kidneys.

  • Homogenize the organs and determine the bacterial load by plating serial dilutions.

  • A significant reduction in bacterial counts in the bladder and kidneys of treated mice compared to controls indicates efficacy.

Conclusion

This compound represents a promising new class of antibiotics with a novel mechanism of action against challenging Gram-negative pathogens. Its ability to inhibit the essential LpxC enzyme, disrupt the bacterial outer membrane, and act synergistically with other antibiotics makes it a valuable candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other LpxC inhibitors.

References

TP0586532: A Non-Hydroxamate LpxC Inhibitor for Combating Gram-Negative Superbugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. TP0586532 is a novel, potent, and selective non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[1][2] By targeting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death and potentiating the activity of other antibiotics. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and experimental protocols related to this compound, offering valuable insights for the scientific community engaged in the discovery and development of new antibacterial agents.

Introduction: The Imperative for Novel Antibiotics

The escalating crisis of antibiotic resistance, particularly among Gram-negative pathogens such as carbapenem-resistant Enterobacteriaceae (CRE), necessitates the exploration of novel molecular targets.[3][4] LpxC, a zinc-dependent metalloenzyme, represents a highly attractive target as it is essential for the viability of most Gram-negative bacteria and is highly conserved across species.[5] Early development of LpxC inhibitors was hampered by off-target cardiovascular toxicity associated with the hydroxamate moiety used for zinc chelation.[1][2] this compound emerges as a promising clinical candidate due to its distinct non-hydroxamate structure, which is anticipated to circumvent these safety concerns.[1][2]

Mechanism of Action: Targeting the Bacterial Outer Membrane

This compound exerts its bactericidal effect by inhibiting the enzymatic activity of LpxC. This enzyme catalyzes the first committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1][6] Inhibition of LpxC disrupts the production of LPS, leading to a cascade of detrimental effects on the bacterial cell, including:

  • Loss of Outer Membrane Integrity: The compromised outer membrane becomes more permeable, rendering the bacteria susceptible to other antibiotics and host immune factors.[3][4]

  • Inhibition of Cell Growth and Division: The disruption of the outer membrane integrity ultimately leads to bacterial cell death.

This targeted mechanism of action makes this compound a promising agent against a broad spectrum of Gram-negative bacteria.

This compound This compound LpxC LpxC This compound->LpxC Inhibits LPS_Biosynthesis LPS_Biosynthesis LpxC->LPS_Biosynthesis Catalyzes Outer_Membrane Outer_Membrane LPS_Biosynthesis->Outer_Membrane Maintains Integrity Increased_Permeability Increased_Permeability Outer_Membrane->Increased_Permeability Disruption leads to Cell_Death Cell_Death Increased_Permeability->Cell_Death Other_Antibiotics Other_Antibiotics Increased_Permeability->Other_Antibiotics Enhances entry of Other_Antibiotics->Cell_Death Potentiates

Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of carbapenem-resistant Enterobacteriaceae.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various bacterial strains.

Bacterial StrainOrganismMIC (µg/mL)
ATCC 25922Escherichia coli2
ATCC 13883Klebsiella pneumoniae4
Clinical Isolates (n=?)Carbapenem-resistant Klebsiella pneumoniaeMIC₉₀: 4[5]
Synergistic Activity with Other Antibiotics

Checkerboard assays have revealed that this compound acts synergistically with other classes of antibiotics, notably meropenem, against CRE strains.[3][4] This potentiation is attributed to the increased permeability of the outer membrane induced by this compound, facilitating the entry of other antibacterial agents.[3][4]

CombinationOrganismFICIInterpretation
This compound + MeropenemK. pneumoniae ATCC 138830.375 - 0.625Synergistic/Additive[3]
This compound + AmikacinK. pneumoniae ATCC 138830.375 - 0.625Synergistic/Additive[3]
This compound + CefepimeK. pneumoniae ATCC 138830.375 - 0.625Synergistic/Additive[3]
This compound + PiperacillinK. pneumoniae ATCC 138830.375 - 0.625Synergistic/Additive[3]
This compound + TigecyclineK. pneumoniae ATCC 138830.375 - 0.625Synergistic/Additive[3]
This compound + MeropenemE. coli ATCC 259220.370 - 0.750Synergistic/Additive[3]
This compound + CiprofloxacinE. coli ATCC 25922>1Indifferent[3]
This compound + ColistinE. coli ATCC 25922>1Indifferent[3]

FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, and >1 to ≤4 indicates indifference.

In Vivo Efficacy

This compound has demonstrated significant efficacy in murine models of infection caused by multidrug-resistant Gram-negative pathogens.

Murine Pneumonia Model

In a murine model of pneumonia caused by Klebsiella pneumoniae, this compound administered subcutaneously demonstrated a dose-dependent reduction in bacterial burden in the lungs.[6]

Animal ModelPathogenTreatmentKey Finding
ICR Mice (female, 4-week-old)Klebsiella pneumoniae 4124This compound (100 mg/kg, s.c.)Significant reduction in bacterial counts in the lungs.[6]
ICR Mice (female, 4-week-old)Klebsiella pneumoniae 4124Meropenem/cilastatin (25 mg/kg, s.c.)Increased LPS release in the lungs.[6]
ICR Mice (female, 4-week-old)Klebsiella pneumoniae 4124Ciprofloxacin (3 mg/kg, s.c.)Increased LPS release in the lungs.[6]
ICR Mice (female, 4-week-old)Klebsiella pneumoniae 4124This compound + Meropenem/cilastatinAttenuated meropenem-induced LPS release.[6]
Pharmacokinetics

In murine infection models, the estimated maximum unbound plasma concentration (fCmax) of this compound at an effective dose was approximately 13 µg/mL.[5]

Experimental Protocols

Checkerboard Assay

This assay is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Serial Dilution of Drug A Serial Dilution of Drug A 96-well plate 96-well plate Serial Dilution of Drug A->96-well plate Serial Dilution of Drug B Serial Dilution of Drug B Serial Dilution of Drug B->96-well plate Inoculation with Bacteria Inoculation with Bacteria 96-well plate->Inoculation with Bacteria Incubate Incubate Inoculation with Bacteria->Incubate Read MIC Read MIC Incubate->Read MIC Calculate FICI Calculate FICI Read MIC->Calculate FICI

Checkerboard assay workflow.

Protocol:

  • Twofold serial dilutions of this compound and the comparator antibiotic are prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Bacterial cultures are grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • This compound is added at various multiples of its MIC.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.

  • Colony counts are determined after incubation, and the log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[7]

Membrane Permeability Assay

This assay measures the ability of an agent to disrupt the bacterial outer membrane, often using a fluorescent probe like ethidium (B1194527) bromide (EtBr).

Bacterial_Suspension Bacterial_Suspension TP0586532_Treatment TP0586532_Treatment Bacterial_Suspension->TP0586532_Treatment EtBr_Addition EtBr_Addition TP0586532_Treatment->EtBr_Addition Fluorescence_Measurement Fluorescence_Measurement EtBr_Addition->Fluorescence_Measurement

Membrane permeability assay workflow.

Protocol:

  • Bacterial cells are washed and resuspended in a suitable buffer.

  • The cell suspension is treated with this compound at various concentrations.

  • Ethidium bromide is added to the suspension. EtBr fluoresces upon intercalating with DNA but is generally excluded by intact bacterial membranes.

  • An increase in fluorescence intensity, measured using a fluorometer, indicates membrane permeabilization, allowing EtBr to enter the cells and bind to DNA.[3][4]

Murine Pneumonia Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a lung infection setting.

Protocol:

  • Female ICR mice (4 weeks old) are rendered transiently neutropenic if required for the specific study design.

  • Mice are anesthetized and intranasally inoculated with a suspension of K. pneumoniae (e.g., 7 x 10⁷ CFU/mouse).

  • Treatment with this compound, comparator antibiotics, or vehicle is initiated at a specified time post-infection (e.g., 1.5, 3, and 6 hours) via subcutaneous injection.

  • At designated time points, mice are euthanized, and lungs are harvested for bacterial load determination (CFU counts) and analysis of inflammatory markers (e.g., IL-6) and LPS levels.[6]

Conclusion and Future Directions

This compound represents a significant advancement in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria. Its non-hydroxamate structure offers a potential solution to the cardiotoxicity issues that have plagued previous LpxC inhibitors. The potent in vitro and in vivo activity, coupled with its synergistic effects with existing antibiotics, positions this compound as a promising candidate for further clinical development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a broader range of preclinical infection models to fully elucidate its therapeutic potential. The continued investigation of this compound and other non-hydroxamate LpxC inhibitors is crucial in the global fight against antimicrobial resistance.

References

TP0586532: A Technical Guide for Researchers on a Novel LpxC Inhibitor for Carbapenem-Resistant Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Klebsiella pneumoniae (CRKP) poses a significant threat to global public health, necessitating the development of novel antimicrobial agents. TP0586532 is a promising, investigational, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity and potentiation of other antibiotics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy against CRKP, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

This compound exerts its antibacterial effect by selectively inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the Lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of LPS and is essential for the structural integrity of the outer membrane of most Gram-negative bacteria.

The inhibition of LpxC by this compound blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, leading to the depletion of Lipid A precursors and subsequent disruption of the outer membrane.[1] This disruption not only has a direct bactericidal effect but also increases the permeability of the bacterial cell to other antibiotics, suggesting a potential for combination therapy.[2][3]

Lipid_A_Biosynthesis_Inhibition cluster_Pathway Lipid A Biosynthesis Pathway cluster_Inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC (Deacetylation) Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxH, LpxB, LpxK, KdtA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Further modifications & transport Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane This compound This compound Inhibition Inhibition Inhibition->UDP_3_O_acyl_GlcNAc Disruption Disruption Disruption->Outer_Membrane

Figure 1: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

In Vitro Efficacy Against Carbapenem-Resistant Klebsiella pneumoniae

This compound has demonstrated potent in vitro activity against clinical isolates of carbapenem-resistant K. pneumoniae.

Minimum Inhibitory Concentration (MIC)

The MIC90 of this compound against clinical isolates of carbapenem-resistant Klebsiella pneumoniae has been reported to be 4 μg/mL.[4][5]

Organism Compound MIC90 (μg/mL) Reference
Carbapenem-Resistant Klebsiella pneumoniae (clinical isolates)This compound4[4][5]
Synergy with Meropenem (B701)

Checkerboard and time-kill assays have demonstrated synergistic and additive effects when this compound is combined with meropenem against CRKP strains.[2][3] The combination of this compound with meropenem has been shown to significantly reduce the MIC of meropenem.[2]

CRKP Strain Agent(s) Effect Reference
KPC-producing K. pneumoniaeThis compound + MeropenemSynergistic[2]
NDM-1-producing K. pneumoniaeThis compound + MeropenemSynergistic/Additive[2]
VIM-producing K. pneumoniaeThis compound + MeropenemSynergistic/Additive[2]
IMP-producing K. pneumoniaeThis compound + MeropenemSynergistic/Additive[2]

In Vivo Efficacy in Murine Infection Models

This compound has shown efficacy in various murine models of infection caused by carbapenem-resistant Enterobacteriaceae.

Murine Pneumonia Model

In a murine neutropenic lung infection model with CRKP, this compound demonstrated significant dose-dependent antibacterial activity. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy was the maximum unbound plasma concentration divided by the MIC (fCmax/MIC).

PK/PD Endpoint Geometric Mean of fCmax/MIC Reference
Net Stasis2.30
1-log reduction3.28

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start prep_bacteria Prepare bacterial inoculum (0.5 McFarland standard) start->prep_bacteria prep_plates Prepare 96-well microtiter plates with 2-fold serial dilutions of this compound prep_bacteria->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination.

Protocol: The MIC of this compound is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A suspension of the test organism, carbapenem-resistant K. pneumoniae, is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

Checkerboard_Workflow start Start prep_bacteria Prepare bacterial inoculum (0.5 McFarland standard) start->prep_bacteria prep_plates Prepare 96-well plates with serial dilutions of this compound (horizontally) and Meropenem (vertically) prep_bacteria->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic_combo Determine the MIC of each drug in combination incubate->read_mic_combo calc_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_mic_combo->calc_fici interpret Interpret synergy based on FICI value (Synergy: ≤0.5, Additive: >0.5 to ≤1, Indifference: >1 to <4, Antagonism: ≥4) calc_fici->interpret end End interpret->end

Figure 3: Workflow for Checkerboard Synergy Assay.

Protocol: The synergistic activity of this compound in combination with meropenem is assessed using a checkerboard microdilution assay.

  • Plate Setup: A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of meropenem along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of CRKP.

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation: The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 to ≤ 1, indifferent if the FICI is > 1 to < 4, and antagonistic if the FICI is ≥ 4.

Time-Kill Assay

Protocol: Time-kill assays are performed to assess the bactericidal activity of this compound alone and in combination with meropenem over time.

  • Culture Preparation: A log-phase culture of CRKP is diluted in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Addition: this compound and/or meropenem are added at specified concentrations (e.g., 1x MIC, 2x MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates, and colonies are counted after incubation to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Murine Pneumonia Model

Protocol: A neutropenic murine pneumonia model is used to evaluate the in vivo efficacy of this compound.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of CRKP.

  • Treatment: this compound is administered at various doses and schedules (e.g., subcutaneous or oral administration).

  • Outcome Assessment: At 24 hours post-infection, mice are euthanized, and their lungs are harvested for bacterial burden determination (CFU/g of lung tissue).

  • PK/PD Analysis: Plasma samples are collected at various time points to determine the pharmacokinetic profile of this compound. The relationship between drug exposure and antibacterial effect is then analyzed to determine the relevant PK/PD index.

Clinical Development Status

As of late 2025, this compound is in the preclinical stage of development.[4] While it has demonstrated promising activity in animal studies, it has not yet progressed to human clinical trials.[1][4][6] Previous LpxC inhibitors have faced challenges in clinical development, often due to off-target toxicities.[2] The non-hydroxamate structure of this compound is designed to mitigate some of these risks.

Conclusion

This compound is a novel LpxC inhibitor with potent in vitro and in vivo activity against carbapenem-resistant Klebsiella pneumoniae. Its unique mechanism of action, which involves the disruption of the bacterial outer membrane, and its synergistic potential with existing antibiotics like meropenem, make it a promising candidate for further development in the fight against multidrug-resistant Gram-negative pathogens. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this compound by the scientific community.

References

In-Depth Technical Guide: The Antibacterial Spectrum of TP0586532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2][3] This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity against a range of clinically relevant Gram-negative pathogens. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical guide for researchers and professionals in the field of drug development. This guide includes quantitative data on the compound's potency, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. The discovery and development of new antibiotics with novel mechanisms of action are critical to address this threat. LpxC, a zinc-dependent metalloenzyme, is an attractive target for new antibacterial agents due to its essential role in Lipid A synthesis and its conservation across many Gram-negative species.[1][4] this compound emerges as a promising candidate from a distinct structural class that avoids the off-target cardiovascular toxicities associated with previous hydroxamate-based LpxC inhibitors.[2] This guide focuses on the antibacterial spectrum of this compound, providing a detailed analysis of its efficacy against key pathogens.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. This inhibition blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a committed step in the Lipid A biosynthetic pathway. The disruption of Lipid A synthesis compromises the integrity of the outer membrane of Gram-negative bacteria, leading to bacterial cell death.

Lipid_A_Biosynthesis_Inhibition cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Kdo2-Lipid IVa Lipid_X->Disaccharide LpxH, LpxB Lipid_A Lipid A Disaccharide->Lipid_A LpxK, LpxL, LpxM Outer Membrane Integrity Outer Membrane Integrity Lipid_A->Outer Membrane Integrity This compound This compound This compound->UDP_3_O_acyl_GlcN Inhibits LpxC

Figure 1: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a variety of Gram-negative bacteria, with a particular focus on carbapenem-resistant Enterobacterales (CRE).

Activity against Enterobacterales

This compound demonstrates broad-spectrum activity against Enterobacterales, including multidrug-resistant strains.

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Klebsiella pneumoniae (Carbapenem-Resistant)100Not ReportedNot Reported4[1][4]
Escherichia coliNot SpecifiedNot ReportedNot ReportedNot Reported[5]
Enterobacter cloacaeNot SpecifiedNot ReportedNot ReportedNot Reported
Serratia marcescensNot SpecifiedNot ReportedNot ReportedNot Reported

Note: Data for E. coli, E. cloacae, and S. marcescens are not yet publicly available in comprehensive tables but the compound is reported to have broad activity against Enterobacteriaceae.[3][4]

Activity against Non-Fermenting Gram-Negative Bacilli

Data on the activity of this compound against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii is currently limited in the reviewed literature. LpxC inhibitors have been investigated for activity against these pathogens, but specific MIC data for this compound is not yet widely published.[3]

Synergistic Activity

This compound has been shown to exhibit synergistic or additive effects when combined with other antibiotics, notably carbapenems, against CRE strains. This potentiation is attributed to the increased permeability of the outer bacterial membrane caused by the inhibition of LPS synthesis.[5][6]

CombinationBacterial SpeciesNo. of StrainsSynergy ObservedAdditive Effect ObservedReference
This compound + MeropenemK. pneumoniae (CRE)21912[5]
This compound + MeropenemE. coli (CRE)21912[5]
This compound + AmikacinK. pneumoniae & E. coliNot specifiedYesYes[5]
This compound + CefepimeK. pneumoniae & E. coliNot specifiedYesYes[5]
This compound + PiperacillinK. pneumoniae & E. coliNot specifiedYesYes[5]
This compound + TigecyclineK. pneumoniae & E. coliNot specifiedYesYes[5]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Determination_Workflow start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) prepare_plates Prepare 96-well plates with serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End: Record MIC value read_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Bacterial Strains: Clinical isolates of Gram-negative bacteria are used.

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in the microtiter plates.

  • Incubation: Plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

The checkerboard assay is employed to assess the synergistic or additive effects of this compound in combination with other antibiotics.

Checkerboard_Assay_Workflow start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) prepare_plates Prepare 96-well plates with serial dilutions of this compound (Drug A) along rows and a second antibiotic (Drug B) along columns start->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate determine_mic_combo Determine MIC of each drug in combination incubate->determine_mic_combo calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) determine_mic_combo->calculate_fici interpret Interpret results: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), Antagonism (FICI > 4) calculate_fici->interpret end End: Report interaction interpret->end Time_Kill_Assay_Workflow start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) setup_cultures Set up cultures with this compound alone, second antibiotic alone, combination, and growth control start->setup_cultures incubate_sample Incubate cultures at 35°C with shaking setup_cultures->incubate_sample collect_samples Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours) incubate_sample->collect_samples plate_count Perform serial dilutions and plate for viable cell counts (CFU/mL) collect_samples->plate_count plot_data Plot log10 CFU/mL versus time plate_count->plot_data interpret_results Interpret results: Bactericidal (≥3-log10 decrease in CFU/mL), Bacteriostatic (<3-log10 decrease in CFU/mL) plot_data->interpret_results end End: Report time-kill kinetics interpret_results->end

References

A Technical Guide to the Inhibition of UDP-3-O-acyl-N-acetylglucosamine Deacetylase (LpxC) by TP0586532

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health, necessitating the development of novel antibiotics that act on previously unexploited targets. One such promising target is the essential zinc-dependent metalloenzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This technical guide provides an in-depth analysis of TP0586532, a novel, non-hydroxamate inhibitor of LpxC.[3][4][5] this compound demonstrates potent antibacterial activity against a range of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE), and exhibits a favorable safety profile by avoiding the off-target cardiovascular toxicities associated with earlier hydroxamate-based LpxC inhibitors.[4][5][6] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual workflows and pathways for researchers, scientists, and drug development professionals.

Introduction: The LpxC Target and this compound

UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a highly conserved, essential enzyme in virtually all Gram-negative bacteria.[1] It performs the critical deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a committed step in the biosynthesis of Lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is crucial for their survival and a primary mediator of sepsis.[3][7] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

This compound is an experimental antibiotic that acts as a potent and selective inhibitor of LpxC.[6] Unlike many previous LpxC inhibitors that contained a hydroxamate moiety—a robust zinc ion chelator prone to non-specific inhibition of other metalloenzymes and associated toxicities—this compound is a non-hydroxamate compound.[3][4][5] This structural difference is believed to contribute to its improved safety profile, particularly the absence of cardiovascular side effects observed in preclinical studies.[4][6] this compound has demonstrated a broad spectrum of activity against CRE and efficacy in various murine infection models.[3][5]

Mechanism of Action: Disruption of Lipid A Biosynthesis

This compound exerts its bactericidal effect by directly inhibiting the enzymatic activity of LpxC. This inhibition blocks the synthesis of Lipid A at an early stage, preventing the formation of LPS. The resulting depletion of LPS in the outer membrane compromises its structural integrity, increases its permeability, and ultimately leads to cell death.[4][8] Furthermore, by preventing the formation of new LPS, this compound has been shown to reduce the release of LPS from bacteria, a key trigger for the inflammatory cascade that can lead to sepsis.[3][7][9] This reduction in LPS release occurs even at sub-inhibitory concentrations.[9]

LpxC_Inhibition_Pathway cluster_Pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc UDP_Acyl_GlcNAc UDP-3-O-acyl-GlcNAc UDP_GlcNAc->UDP_Acyl_GlcNAc Acyl Transfer LpxA LpxA LpxC LpxC (Deacetylase) UDP_Acyl_GlcNAc->LpxC Product_1 UDP-3-O-acyl-GlcN + Acetate Lipid_A Lipid A Product_1->Lipid_A Multiple Steps LpxD LpxD, LpxH, LpxB... LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane LpxC->Product_1 Deacetylation This compound This compound This compound->LpxC Inhibition Experimental_Workflow Workflow for this compound Characterization BiochemAssay Biochemical Assay: LpxC Enzyme Inhibition (IC₅₀) WholeCellAssay Whole-Cell Activity: MIC Determination BiochemAssay->WholeCellAssay Confirms cell permeability and whole-cell effect SynergyAssay Interaction Studies: Checkerboard & Time-Kill Assays WholeCellAssay->SynergyAssay Evaluates combination potential MechanismAssay Mechanism Confirmation: In Vitro LPS Release Assay SynergyAssay->MechanismAssay Investigates secondary effects (e.g., membrane integrity) InVivoAssay Preclinical Evaluation: Murine Infection Models MechanismAssay->InVivoAssay Translates in vitro findings to in vivo context

References

Methodological & Application

Application Notes and Protocols for TP0586532: An Investigational LpxC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a critical role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to increased permeability and potent antibacterial effects, including synergy with other antibiotics.[3][4] These application notes provide detailed protocols for key in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound selectively targets and inhibits the LpxC enzyme, a crucial gatekeeper in the Lipid A biosynthetic pathway. This inhibition blocks the production of Lipid A, a key component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The disruption of LPS synthesis compromises the structural integrity of the outer membrane, leading to increased permeability. This heightened permeability not only has direct bactericidal or bacteriostatic effects but also facilitates the entry of other antibiotics that would otherwise be expelled, leading to synergistic activity. Furthermore, by halting LPS production, this compound can reduce the release of this potent endotoxin, which is a major contributor to the inflammatory cascade seen in sepsis.[5]

TP0586532_Mechanism_of_Action Mechanism of Action of this compound This compound This compound LpxC LpxC Enzyme This compound->LpxC Inhibits LipidA_Synthesis Lipid A Biosynthesis LpxC->LipidA_Synthesis Catalyzes Outer_Membrane Gram-Negative Outer Membrane Integrity LPS_Production LPS Production LipidA_Synthesis->LPS_Production LPS_Production->Outer_Membrane Maintains LPS_Release Reduced LPS Release LPS_Production->LPS_Release Inhibition leads to Increased_Permeability Increased Membrane Permeability Outer_Membrane->Increased_Permeability Disruption leads to Synergy Synergistic Activity with other Antibiotics Increased_Permeability->Synergy Sepsis_Mitigation Potential Mitigation of Sepsis LPS_Release->Sepsis_Mitigation Time_Kill_Assay_Workflow Time-Kill Assay Workflow start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) add_drug Add this compound and/or Combination Antibiotic start->add_drug incubate Incubate at 37°C add_drug->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 6, 24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h at 37°C) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot Plot log10 CFU/mL vs. Time count_colonies->plot end End: Analyze Time-Kill Curves plot->end

References

Application Notes and Protocols: In Vivo Murine Lung Infection Model Using TP0586532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat, necessitating the development of novel antibiotics. TP0586532 is an investigational, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity and potentially enhancing the efficacy of other antibiotics.[4][5][6] This document provides detailed application notes and protocols for establishing a murine lung infection model to evaluate the in vivo efficacy of this compound against carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae.

Mechanism of Action of this compound

This compound selectively targets and inhibits the bacterial enzyme LpxC, which is essential for the production of Lipid A, a key component of the outer membrane of Gram-negative bacteria.[1] This disruption of the outer membrane not only has a direct bactericidal effect but also increases the permeability of the membrane, which may potentiate the activity of other antibiotics like meropenem.[4][6] Studies have shown that this compound can reduce LPS release from pathogenic bacteria, which may in turn decrease the host inflammatory response, such as the production of IL-6, in the lungs during an infection.[2]

cluster_bacterium Gram-Negative Bacterium UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Disruption Disruption of Outer Membrane Integrity Outer_Membrane->Disruption This compound This compound This compound->Inhibition Inhibition->LpxC

Caption: Mechanism of action of this compound targeting the LpxC enzyme.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated a broad spectrum of antibacterial activity against carbapenem-resistant Enterobacteriaceae.[2][3] The MIC90 of this compound against clinical isolates of carbapenem-resistant Klebsiella pneumoniae has been reported to be 4 μg/ml.[2][3][7] In vivo studies have confirmed its efficacy in various murine infection models, including systemic, urinary tract, and lung infections caused by meropenem- or ciprofloxacin-resistant strains.[2][3][7]

Table 1: In Vivo Efficacy of this compound in Murine Infection Models

Infection Model Pathogen Key Findings Reference
Lung InfectionCarbapenem-resistant Klebsiella pneumoniaeDemonstrated in vivo efficacy.[2]
Systemic InfectionMeropenem- or ciprofloxacin-resistant strainsShowed in vivo efficacy.[2][3][7]
Urinary Tract InfectionMeropenem- or ciprofloxacin-resistant strainsShowed in vivo efficacy.[2][3][7]

Experimental Protocol: Murine Lung Infection Model

This protocol outlines a standardized procedure for establishing an acute murine pneumonia model to assess the efficacy of this compound.

Materials and Reagents
  • Animals: Specific-pathogen-free female C57BL/6J mice (6-8 weeks old).

  • Bacterial Strain: Carbapenem-resistant Klebsiella pneumoniae (e.g., a clinical isolate with a known resistance profile).

  • Culture Media: Luria-Bertani (LB) broth and agar (B569324), sheep blood agar plates.

  • Reagents:

    • This compound (formulation to be prepared based on solubility and administration route).

    • Vehicle control (e.g., sterile saline or other appropriate solvent).

    • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

    • Sterile phosphate-buffered saline (PBS).

  • Equipment:

    • Biosafety cabinet (BSL-2).

    • Incubator (37°C).

    • Spectrophotometer.

    • Centrifuge.

    • Pipettes and sterile tips.

    • Syringes and needles for administration.

    • Animal housing and care facilities.

Experimental Workflow

A Bacterial Culture Preparation C Inoculum Preparation A->C B Animal Acclimatization D Anesthesia and Intratracheal/Intranasal Infection B->D C->D E This compound Treatment Administration D->E F Monitoring of Clinical Signs E->F G Euthanasia and Sample Collection (Lungs, BALF, Blood) F->G H Bacterial Load Quantification (CFU) G->H I Cytokine/Chemokine Analysis (e.g., IL-6) G->I J Histopathology of Lung Tissue G->J

Caption: Experimental workflow for the murine lung infection model.

Detailed Methodology

3.1. Bacterial Culture Preparation

  • Streak the carbapenem-resistant K. pneumoniae strain from a frozen stock onto a sheep blood agar plate.

  • Incubate overnight at 37°C.

  • Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.

3.2. Inoculum Preparation

  • Dilute the overnight bacterial culture in fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.6).

  • Harvest the bacteria by centrifugation.

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal infection model that allows for the evaluation of therapeutic efficacy.

3.3. Animal Infection

  • Anesthetize the mice using a ketamine/xylazine intraperitoneal injection or isoflurane (B1672236) inhalation.

  • For intratracheal infection, surgically expose the trachea and inject a specific volume (e.g., 50 µL) of the bacterial suspension directly into the trachea.

  • For intranasal infection, hold the mouse in a supine position and instill a small volume (e.g., 25-50 µL) of the bacterial suspension into the nostrils.[8]

  • Allow the mice to recover on a warming pad.

3.4. This compound Administration

  • Prepare the this compound formulation at the desired concentrations. The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen should be based on prior pharmacokinetic and pharmacodynamic studies.

  • Initiate treatment at a specified time point post-infection (e.g., 2 hours).

  • Administer the vehicle control to the control group of mice.

3.5. Monitoring and Sample Collection

  • Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

  • At predetermined time points (e.g., 24 or 48 hours post-infection), euthanize the mice.

  • Collect lungs, bronchoalveolar lavage fluid (BALF), and blood for analysis.

3.6. Efficacy Endpoints

  • Bacterial Burden: Homogenize the lungs in sterile PBS and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.[9]

  • Inflammatory Response: Measure cytokine and chemokine levels (e.g., IL-6) in BALF or lung homogenates using ELISA or multiplex assays.

  • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury and inflammation.

  • Survival Studies: In a separate cohort of animals, monitor survival over a longer period (e.g., 7-14 days) to evaluate the protective effect of this compound.

Data Presentation

All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.

Table 2: Example Data Table for Bacterial Burden in the Lungs

Treatment Group Dose (mg/kg) N Mean Log10 CFU/g Lung ± SD P-value vs. Vehicle
Vehicle Control-107.5 ± 0.8-
This compound10105.2 ± 0.6<0.01
This compound30104.1 ± 0.5<0.001
Comparator AntibioticX104.5 ± 0.7<0.001

Table 3: Example Data Table for IL-6 Levels in BALF

Treatment Group Dose (mg/kg) N Mean IL-6 (pg/mL) ± SD P-value vs. Vehicle
Vehicle Control-101200 ± 250-
This compound1010650 ± 150<0.01
This compound3010400 ± 100<0.001
Comparator AntibioticX10800 ± 200<0.05

Conclusion

The in vivo murine lung infection model is a critical tool for the preclinical evaluation of novel antibiotics such as this compound. This document provides a comprehensive framework for designing and executing these studies. Adherence to a standardized protocol is essential for generating reproducible and translatable data to support the clinical development of new treatments for infections caused by multidrug-resistant Gram-negative bacteria.[10][11]

References

Application Notes and Protocols for TP0586532 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is a crucial component in the biosynthetic pathway of Lipid A, an essential part of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Enterobacteriaceae (CRE). Furthermore, its ability to permeabilize the outer membrane can potentiate the activity of other classes of antibiotics.

These application notes provide a summary of the in vitro activity of this compound and a detailed protocol for the determination of its Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-negative bacteria. This data is essential for understanding the spectrum of activity and potency of the compound.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Klebsiella pneumoniae (Carbapenem-Resistant)Not SpecifiedNot Reported4Not Reported[2]
Escherichia coliNot SpecifiedNot ReportedNot ReportedNot ReportedData Not Available
Pseudomonas aeruginosaNot SpecifiedNot ReportedNot ReportedNot ReportedData Not Available
Acinetobacter baumanniiNot SpecifiedNot ReportedNot ReportedNot ReportedData Not Available
Other EnterobacteriaceaeNot SpecifiedNot ReportedNot ReportedNot ReportedData Not Available

Note: The currently available public data on the in vitro activity of this compound is limited. The MIC90 against carbapenem-resistant Klebsiella pneumoniae has been reported to be 4 µg/mL.[2] Further studies are needed to establish a comprehensive profile of its activity against a wider range of Gram-negative pathogens.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound targets and inhibits the LpxC enzyme, which catalyzes the second and committed step in the biosynthesis of Lipid A. This pathway, also known as the Raetz pathway, is essential for the formation of the outer membrane of Gram-negative bacteria.[3][4][5][6] The inhibition of this pathway disrupts membrane integrity and leads to bacterial cell death.

Lipid_A_Biosynthesis_Inhibition cluster_pathway Lipid A Biosynthesis Pathway (Raetz Pathway) cluster_inhibition Mechanism of this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Further_Steps ... Lipid_X->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane This compound This compound This compound->UDP_3_O_acyl_GlcNAc

Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps for determining the MIC of this compound using the broth microdilution method according to CLSI guidelines.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation_reading Incubation & Reading A Prepare this compound Stock Solution D Perform 2-fold Serial Dilutions of this compound in a 96-well plate A->D B Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) E Dilute Bacterial Inoculum to final concentration of ~5 x 10^5 CFU/mL C->E F Inoculate each well with the bacterial suspension D->F E->F H Incubate plates at 35 ± 2°C for 16-20 hours F->H G Include Growth Control (no drug) and Sterility Control (no bacteria) G->H I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for this compound MIC determination via broth microdilution.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing of aerobic bacteria.[1][2][7][8][9]

1. Materials

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water - refer to manufacturer's instructions)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae clinical isolates)

  • 0.9% sterile saline or sterile phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)

2. Preparation of Reagents and Inoculum

  • This compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be validated for the specific laboratory workflow.

3. Broth Microdilution Procedure

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

    • In the first column, add 100 µL of the this compound working solution (e.g., at twice the highest desired final concentration).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well of the dilution series. This will result in 50 µL per well with decreasing concentrations of this compound.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

    • Growth Control: At least one well should contain 100 µL of inoculated broth with no this compound.

    • Sterility Control: At least one well should contain 100 µL of uninoculated broth.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity) from the bottom using a reading mirror or an automated plate reader.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Quality Control:

    • Concurrently test reference strains (e.g., E. coli ATCC 25922) for which the expected MIC range of control antibiotics is known. The results for the quality control strains must fall within the acceptable ranges for the test to be considered valid.

Disclaimer: This protocol is intended for research purposes. For clinical applications, please refer to the latest CLSI guidelines and ensure your laboratory is appropriately accredited.

References

Application Notes and Protocols: TP0586532 and Meropenem Combination Therapy against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant threat to public health, necessitating the development of novel therapeutic strategies. This document outlines the application and protocols for the combination therapy of TP0586532, a novel non-hydroxamate LpxC inhibitor, and meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic. This compound inhibits the synthesis of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, thereby increasing membrane permeability. This mechanism potentiates the activity of meropenem, allowing it to bypass resistance mechanisms and exert its bactericidal effects. These notes provide a summary of the synergistic activity, detailed experimental protocols for in vitro and in vivo evaluation, and the underlying mechanism of action.

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) are a critical public health concern due to limited treatment options. This compound is an investigational antibiotic that targets UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria[1][2]. Meropenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[3][4][5]. The combination of this compound and meropenem has been shown to have synergistic effects against CRE, offering a potential therapeutic solution for these challenging infections[6][7][8]. The primary hypothesis is that by disrupting the outer membrane, this compound enhances the penetration of meropenem into the bacterial cell, thereby restoring its efficacy against resistant strains[6][7].

Mechanism of Action: A Synergistic Approach

The synergistic relationship between this compound and meropenem stems from their distinct but complementary mechanisms of action against Gram-negative bacteria.

  • This compound: As a potent and selective inhibitor of the LpxC enzyme, this compound blocks the synthesis of Lipid A. This disruption in the LPS biosynthetic pathway compromises the integrity of the bacterial outer membrane[1][6]. The compromised outer membrane becomes more permeable, allowing other molecules, including antibiotics, to enter the periplasmic space more easily[6][7].

  • Meropenem: Meropenem is a β-lactam antibiotic that acts by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall[4][9]. It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs) located in the periplasmic space[5]. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death[3][10].

The Synergy: this compound's disruption of the outer membrane facilitates the entry of meropenem into the periplasm, increasing its concentration at the site of action (PBPs). This increased access allows meropenem to overcome certain resistance mechanisms, such as those that limit drug influx, leading to a potent bactericidal effect even in carbapenem-resistant strains.

G cluster_0 Gram-Negative Bacterium OM Outer Membrane (LPS Layer) Periplasm Periplasmic Space IM Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cell Wall PBP->Peptidoglycan Synthesizes LpxC LpxC Enzyme LipidA Lipid A Synthesis LpxC->LipidA Catalyzes LipidA->OM Forms CellDeath Bacterial Cell Death Peptidoglycan->CellDeath Leads to Lysis This compound This compound This compound->OM Disrupts Integrity & Increases Permeability This compound->LpxC Inhibits Meropenem Meropenem Meropenem->Periplasm Penetrates (Enhanced by this compound) Meropenem->PBP Inhibits G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Isolate CRE Strains mic 1. Broth Microdilution Determine MIC of each drug start->mic checkerboard 2. Checkerboard Assay Determine FICI (Synergy) mic->checkerboard time_kill 3. Time-Kill Assay Assess bactericidal activity checkerboard->time_kill permeability 4. Membrane Permeability Assay (e.g., Ethidium Bromide influx) time_kill->permeability lps_release_vitro 5. In Vitro LPS Release Measure LPS from treated cultures permeability->lps_release_vitro model 6. Murine Infection Model (e.g., Pneumonia, Thigh) lps_release_vitro->model treatment 7. Administer Therapy (Monotherapy vs. Combination) model->treatment endpoints 8. Assess Endpoints (Bacterial load, Survival, LPS levels) treatment->endpoints end End: Analyze Data & Conclude Efficacy endpoints->end

References

Application Note: Time-Kill Assay Protocol for TP0586532 against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-Resistant Enterobacteriaceae (CRE) represent a significant and urgent threat to public health due to limited therapeutic options. A promising strategy in combating these multidrug-resistant organisms is the development of agents that target novel bacterial pathways. TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] The LpxC enzyme is essential for the synthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria.[3][4] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, which can lead to direct antibacterial activity and potentially restore the efficacy of other antibiotics.[3]

This application note provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of this compound, both alone and in combination with other antibiotics like meropenem (B701), against CRE strains. Time-kill assays are crucial for assessing the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its bactericidal or bacteriostatic effects over time.[5][6]

Mechanism of Action of this compound

This compound targets and inhibits the LpxC enzyme, a key player in the lipid A biosynthetic pathway.[2][7] Lipid A serves as the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts LPS synthesis, leading to a compromised outer membrane.[8] This disruption increases membrane permeability, which not only harms the bacterium directly but also facilitates the entry of other antibiotics that might otherwise be expelled or blocked.[9] This mechanism underlies the observed synergistic effects when this compound is combined with agents like meropenem against CRE.[3][9]

TP0586532_Mechanism_of_Action cluster_pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-O- (R-3-hydroxymyristoyl)-GlcNAc LpxA->Product1 LpxC LpxC Enzyme Product1->LpxC Product2 UDP-3-O- (R-3-hydroxymyristoyl)-GlcN LpxC->Product2 DisruptedOM Increased Membrane Permeability LpxD ... Product2->LpxD LipidA Lipid A LpxD->LipidA LPS Lipopolysaccharide (LPS) LipidA->LPS OM Outer Membrane Integrity LPS->OM This compound This compound This compound->LpxC Inhibits This compound->DisruptedOM Leads to

Caption: Mechanism of this compound action on the bacterial cell wall.

Experimental Protocol: Time-Kill Assay

This protocol is based on established methodologies for time-kill analysis, such as those outlined by ASTM E2315, and adapted from published studies involving this compound.[9][10][11]

1. Materials and Reagents

  • Bacterial Strains: Carbapenem-Resistant Enterobacteriaceae (CRE) isolates (e.g., Klebsiella pneumoniae, Escherichia coli).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

  • Reagents:

    • This compound powder

    • Comparator antibiotic (e.g., Meropenem)

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

    • Phosphate-buffered saline (PBS) or 0.9% saline for dilutions

    • Neutralizing broth (if necessary, to inactivate the antimicrobial agent upon sampling).

  • Equipment:

    • Shaking incubator (35-37°C)

    • Spectrophotometer

    • Sterile culture tubes, flasks, and micropipette tips

    • Spiral plater or sterile spreaders

    • Petri dishes

    • Colony counter

2. Procedure

Step 1: Preparation of Bacterial Inoculum

  • From a fresh culture plate (≤24 hours old), inoculate 3-5 colonies of the CRE strain into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with shaking (approx. 200 rpm) until it reaches the mid-logarithmic phase of growth, which typically corresponds to an optical density at 600 nm (OD₆₀₀) of ~0.25.

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the final test tubes.

Step 2: Preparation of Test Compounds

  • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired final concentrations.

  • Prepare a stock solution of the comparator antibiotic (e.g., meropenem) as per standard laboratory procedures.

  • The final concentrations for the time-kill assay are typically based on the Minimum Inhibitory Concentration (MIC) of the specific CRE strain being tested. Published studies have effectively used this compound at 0.5x and 1x MIC.[9][12]

Step 3: Assay Setup

  • Label sterile culture tubes for each condition and time point. Recommended conditions include:

    • Growth Control (no drug)

    • This compound alone (e.g., at 0.5x MIC or 1x MIC)

    • Comparator antibiotic alone (e.g., Meropenem at a clinically relevant concentration)

    • This compound + Comparator antibiotic (combination)

  • Add the appropriate volume of the prepared bacterial inoculum and test compounds to each tube to reach the final desired concentrations and a total volume of 10 mL.

Step 4: Incubation and Sampling

  • Incubate all tubes at 37°C with constant shaking.

  • Collect samples (e.g., 100 µL) from each tube at predetermined time points, such as 0, 2, 4, 6, 8, and 24 hours.

  • Immediately perform ten-fold serial dilutions of each collected sample in sterile PBS or saline to prevent drug carryover.

Step 5: Enumeration of Viable Bacteria

  • Plate 100 µL from the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL for each condition at each time point. The lower limit of detection is typically 100 CFU/mL (1 colony on the 10⁻¹ dilution plate).

Time_Kill_Assay_Workflow start Start prep_culture 1. Prepare Bacterial Culture (Isolate CRE strain, grow to log phase) start->prep_culture prep_inoculum 2. Standardize Inoculum (Dilute to ~5x10^5 CFU/mL) prep_culture->prep_inoculum prep_compounds 3. Prepare Test Compounds (this compound & Meropenem) prep_inoculum->prep_compounds setup_assay 4. Set Up Test Conditions (Growth Control, Drugs Alone, Combination) prep_compounds->setup_assay incubate 5. Incubate at 37°C with Shaking setup_assay->incubate sampling 6. Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling sampling->sampling Repeat for each time point dilute 7. Perform Serial Dilutions sampling->dilute plate 8. Plate on Agar dilute->plate incubate_plates 9. Incubate Plates (18-24h) plate->incubate_plates count 10. Count Colonies (CFU/mL) incubate_plates->count analyze 11. Analyze Data & Plot Curves count->analyze end End analyze->end

Caption: Experimental workflow for the time-kill assay procedure.

Data Presentation and Interpretation

Quantitative data should be organized into clear tables. The primary output is a time-kill curve, where the log₁₀ CFU/mL is plotted against time.

Table 1: MIC Values for Test Strains This table should precede the time-kill data to provide context for the concentrations used.

Bacterial StrainThis compound MIC (µg/mL)Meropenem MIC (µg/mL)
K. pneumoniae ATCC BAA-1705464
E. coli ATCC BAA-2469232
[Test Isolate 1][Value][Value]

Table 2: Example Time-Kill Assay Data (Log₁₀ CFU/mL) Summarize the colony count data for each time point.

Time (h)Growth ControlThis compound (1x MIC)Meropenem (8 µg/mL)This compound + Meropenem
05.705.705.705.70
26.505.405.654.80
47.805.105.603.50
68.904.955.75<2.00
89.105.206.10<2.00
249.306.80 (regrowth)8.50 (regrowth)<2.00

Interpretation of Results

  • Bacteriostatic Activity: A ≥3-log₁₀ reduction in CFU/mL is not observed, and the count is similar to the initial inoculum.

  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum is observed.[12]

  • Synergy: The combination shows a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent at a specific time point.[3][9]

  • Additive/Indifference: The combination shows a <2-log₁₀ change in CFU/mL compared to the most active single agent.[9]

  • Antagonism: The combination shows a ≥2-log₁₀ increase in CFU/mL compared to the most active single agent.

References

Application of TP0586532 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity.[3][4] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE).[5][6][7]

These application notes provide detailed protocols for assessing the in vitro activity of this compound, both alone and in combination with other antibiotics, using standard antimicrobial susceptibility testing methods.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its antimicrobial effect by targeting and inhibiting the LpxC enzyme. LpxC is a key metalloenzyme that catalyzes the second committed step in the Raetz pathway of lipid A biosynthesis.[1] The inhibition of LpxC disrupts the production of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, ultimately leading to bacterial cell death. The pathway illustrated below highlights the critical position of LpxC, making it an attractive target for novel antibiotics.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD LpxB LpxB UDP_3_O_acyl_GlcN->LpxB Lipid_X Lipid X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxK LpxK Disaccharide_1_P->LpxK Lipid_A_precursor Lipid A precursor (Lipid IVA) KdtA KdtA Lipid_A_precursor->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxL_LpxM LpxL, LpxM Kdo2_Lipid_IVA->LpxL_LpxM Mature_Lipid_A Mature Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH LpxH LpxB->Disaccharide_1_P LpxK->Lipid_A_precursor KdtA->Kdo2_Lipid_IVA LpxL_LpxM->Mature_Lipid_A This compound This compound This compound->LpxC

Caption: Simplified Raetz pathway of Lipid A biosynthesis, highlighting the inhibition of LpxC by this compound.

Quantitative In Vitro Activity Data

The following tables summarize the reported in vitro activity of this compound against various Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismResistance ProfileMIC90 (µg/mL)Reference
Klebsiella pneumoniaeCarbapenem-resistant4[5][6][7]

Table 2: Synergistic Activity of this compound with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

Bacterial StrainMeropenem MIC Alone (µg/mL)Meropenem MIC in Combination with this compound (µg/mL)Fold Decrease in Meropenem MICFractional Inhibitory Concentration Index (FICI)InterpretationReference
K. pneumoniae (n=9 strains)RangeRange2- to 512-fold≤ 0.5Synergistic[4]
K. pneumoniae (n=7 strains)RangeRange2- to 512-fold>0.5 to ≤1Additive[4]
E. coli (n=5 strains)RangeRange2- to 512-fold>0.5 to ≤1Additive[4]

FICI interpretation: ≤0.5, synergistic; >0.5 to ≤1, additive; >1 to ≤2, indifferent; >2, antagonistic.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Broth_Microdilution_Workflow start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate_plate dilute_tp Prepare serial two-fold dilutions of this compound in CAMHB add_to_plate Dispense diluted this compound into 96-well plate dilute_tp->add_to_plate add_to_plate->inoculate_plate controls Include growth and sterility controls inoculate_plate->controls incubate Incubate at 35°C for 16-24 hours controls->incubate read_mic Read MIC as the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Procedure:

  • Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the in vitro interaction between this compound and another antimicrobial agent.

Objective: To determine if the combination of this compound and another antibiotic results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • This compound stock solution

  • Second antimicrobial agent stock solution

  • CAMHB

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Checkerboard_Assay_Workflow start Start determine_mic Determine MIC of each drug individually start->determine_mic prep_dilutions Prepare serial dilutions of Drug A (horizontal) and Drug B (vertical) in a 96-well plate determine_mic->prep_dilutions inoculate Inoculate the plate with standardized bacterial suspension prep_dilutions->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_results Read the MIC of each drug in combination incubate->read_results calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici interpret Interpret the result (Synergy, Additive, etc.) calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis. The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculation: Inoculate the plate with a bacterial suspension prepared as described for the MIC determination (final concentration of ~5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Objective: To assess the rate and extent of bacterial killing by this compound at various concentrations.

Materials:

  • This compound stock solution

  • CAMHB

  • Sterile culture tubes or flasks

  • Bacterial inoculum

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Preparation: Prepare tubes or flasks with CAMHB containing this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate all tubes (except for a sterility control) with a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

    • Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

Conclusion

This compound demonstrates potent in vitro activity against challenging Gram-negative pathogens and exhibits synergistic effects when combined with other antibiotics. The protocols outlined in these application notes provide standardized methods for researchers to evaluate the antimicrobial properties of this compound in a laboratory setting. Adherence to these established methodologies will ensure the generation of reproducible and comparable data, which is essential for the continued development and potential clinical application of this promising antibiotic candidate.

References

Troubleshooting & Optimization

Troubleshooting TP0586532 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP0586532. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a crucial enzyme in the biosynthetic pathway of Lipid A, which is a key component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane.[4]

Q2: What is the primary application of this compound in research?

This compound is primarily investigated for its antibacterial activity, particularly against multi-drug resistant Gram-negative bacteria such as carbapenem-resistant Enterobacteriaceae (CRE).[3][4] Research has shown its efficacy in various in vitro and in vivo models of bacterial infection.[3] It is also used to study the effects of inhibiting the LPS biosynthetic pathway and to investigate synergistic effects with other antibiotics.[4][5]

Q3: What are the recommended solvents for dissolving this compound?

For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[6] For in vivo studies, formulations involving co-solvents such as PEG300, Tween-80, and SBE-β-CD have been described to achieve higher concentrations.[6]

Q4: How should I store the this compound stock solution?

It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[6]

Troubleshooting Guide: In Vitro Solubility Issues

Researchers may encounter precipitation or poor solubility when preparing working solutions of this compound in aqueous buffers or cell culture media. The following guide provides systematic steps to address these issues.

Problem: Precipitate forms when diluting the DMSO stock solution into my aqueous buffer or cell culture medium.

Root Cause: this compound is a hydrophobic molecule, and its solubility can decrease significantly when transferred from a high-concentration organic solvent stock to an aqueous environment. This can lead to the formation of a precipitate, reducing the effective concentration of the compound in your experiment.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.

  • Pre-warm Media/Buffer: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.

  • Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous solution, vortex or mix thoroughly to ensure rapid and uniform dispersion.

  • Sonication: If precipitation persists, brief sonication of the prepared working solution in a water bath sonicator can help to redissolve the compound.[6]

  • Consider Co-solvents (for specific applications): For certain cell-free assays where the presence of co-solvents is tolerable, you may consider preparing an intermediate dilution in a solvent like PEG300 before the final dilution in your aqueous buffer. However, the compatibility of co-solvents with your specific assay must be validated.

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock_prep Dissolve this compound in DMSO to create a 10 mM stock storage Aliquot and store at -80°C stock_prep->storage warm_media Pre-warm aqueous buffer/ cell culture medium to 37°C storage->warm_media Start of experiment serial_dilution Perform serial dilutions of stock solution into warmed medium warm_media->serial_dilution mix Vortex/mix immediately after each dilution step serial_dilution->mix check_precipitate Visually inspect for precipitation mix->check_precipitate sonicate If precipitate is observed, sonicate the solution briefly check_precipitate->sonicate Precipitate Observed use_in_assay Use in Assay check_precipitate->use_in_assay Clear Solution check_again Re-inspect for clarity sonicate->check_again check_again->use_in_assay Clear Solution

Caption: Workflow for preparing and troubleshooting this compound working solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Activity of this compound

Parameter Value Organism Reference
IC₅₀ (LpxC) 0.101 µM [6]

| MIC₉₀ | 4 µg/mL | Carbapenem-resistant Klebsiella pneumoniae |[3] |

Table 2: Solubility Formulations for In Vivo Studies

Protocol Composition Solubility Reference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.43 mM) [6]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (4.52 mM) [6]

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.52 mM) |[6] |

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from methodologies described for antibacterial susceptibility testing.[4]

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., K. pneumoniae) overnight on appropriate agar (B569324) plates. Suspend colonies in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of the this compound working solution in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway and Mechanism of Action

This compound targets the LpxC enzyme, which is a key step in the biosynthesis of Lipid A. The inhibition of this pathway leads to a disruption of the outer membrane of Gram-negative bacteria.

G cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Downstream Effects UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_acyl_GlcN disrupted_LPS Disrupted LPS Synthesis LpxC->disrupted_LPS LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X This compound This compound This compound->LpxC Inhibits membrane_instability Outer Membrane Instability disrupted_LPS->membrane_instability bacterial_death Bacterial Cell Death membrane_instability->bacterial_death

Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.

References

Technical Support Center: Optimizing TP0586532 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP0586532, a novel non-hydroxamate LpxC inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Mechanism of Action of this compound

This compound is an experimental antibiotic that selectively inhibits the UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria.[1] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) in the outer membrane of these bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of pathogens, including carbapenem-resistant Enterobacteriaceae.[2][3] Notably, this compound has been designed to have an improved cardiovascular safety profile compared to earlier LpxC inhibitors.[3][4]

Diagram of the LpxC-mediated Lipid A Biosynthesis Pathway and the Inhibitory Action of this compound

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc Lipid_A Lipid A Biosynthesis LpxC->Lipid_A This compound This compound This compound->Inhibition Inhibition->LpxC

Caption: this compound inhibits LpxC, a key enzyme in the Lipid A biosynthesis pathway in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine infection model?

A1: The effective dose of this compound can vary depending on the infection model and the bacterial strain used. For a murine lung infection model with Klebsiella pneumoniae, a subcutaneous dose of 100 mg/kg has been shown to be effective.[5] In murine systemic, urinary tract, and lung infection models, an effective dose resulted in an estimated maximum unbound plasma concentration (fCmax) of around 13 µg/ml.[3][6] It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has limited aqueous solubility. Several formulation protocols can be used to prepare it for in vivo studies. The choice of vehicle will depend on the desired route of administration and concentration. Please refer to the Experimental Protocols section for detailed formulation procedures.

Q3: What is the most common route of administration for this compound in animal studies?

A3: Subcutaneous injection is a commonly reported route of administration for this compound in murine studies.[5] Intravenous administration has been used in rats and monkeys for toxicology studies.[4] The optimal route will depend on the specific aims of your study.

Q4: What is the known safety profile of this compound?

A4: this compound has been shown to have a favorable cardiovascular safety profile, a significant improvement over earlier LpxC inhibitors.[3][4] Maximum tolerated dose (MTD) studies have been conducted in rats (400 mg/kg, intravenous) and cynomolgus monkeys (≥400 mg/kg, intravenous).[4] As with any experimental compound, it is crucial to monitor animals for any signs of adverse effects during your studies.

Q5: Can this compound be used in combination with other antibiotics?

A5: Yes, studies have shown that this compound can have synergistic or additive effects when combined with other antibiotics, such as meropenem.[7] This is thought to be due to this compound increasing the permeability of the outer bacterial membrane, allowing for better penetration of the partner antibiotic.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor efficacy or variability in results Improper formulation: The compound may not be fully solubilized or may have precipitated out of solution.- Ensure you are following the formulation protocol precisely. - Visually inspect the solution for any precipitates before administration. - Consider preparing fresh formulations for each experiment.
Suboptimal dosage: The dose may be too low for the specific animal model, bacterial strain, or severity of infection.- Conduct a dose-response study to determine the optimal dose for your experimental setup. - Review literature for effective doses in similar models.
Incorrect administration: Improper injection technique can lead to incorrect dosing.- Ensure proper training on the chosen administration route (e.g., subcutaneous injection). - Verify the injection volume and needle gauge are appropriate for the animal size.
Adverse events in animals Vehicle toxicity: Some vehicles, especially at high concentrations or with repeated dosing, can cause local irritation or systemic toxicity.- Include a vehicle-only control group in your study to assess for any vehicle-related effects. - If vehicle toxicity is suspected, consider trying an alternative formulation.
High dosage: The administered dose may be exceeding the maximum tolerated dose for the specific animal strain or model.- Reduce the dose of this compound. - Carefully monitor animals for clinical signs of toxicity.
Precipitation of the compound during storage Poor stability of the formulation: The prepared solution may not be stable for extended periods or at certain temperatures.- Prepare fresh solutions for each experiment. - If storage is necessary, conduct a stability study of your formulation under the intended storage conditions.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenDosing RegimenEfficacy EndpointReference
Lung InfectionKlebsiella pneumoniae100 mg/kg, subcutaneous~2 log reduction in bacterial load in the lungs[5]
Systemic, Urinary Tract, and Lung InfectionsMeropenem- or ciprofloxacin-resistant strainsNot specifiedEstimated fCmax at effective dose: ~13 µg/ml[3][6]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

PK/PD IndexValueAnimal ModelReference
fCmax/MIC for net stasis2.30 (geometric mean)Murine neutropenic lung infection[2]
fCmax/MIC for 1-log reduction3.28 (geometric mean)Murine neutropenic lung infection[2]

Table 3: Maximum Tolerated Dose (MTD) of this compound

Animal ModelRoute of AdministrationMTDReference
Sprague Dawley RatIntravenous (4-day repeated dose)400 mg/kg[4]
Cynomolgus MonkeyIntravenous (14-day repeated dose)≥400 mg/kg[4]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • To prepare the final injection solution, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the solution thoroughly until it is clear and homogenous.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • To prepare the final injection solution, mix 10% DMSO (from the stock solution) with 90% of the 20% SBE-β-CD in saline solution.

  • Vortex until the solution is clear.

Protocol 3: DMSO/Corn Oil Formulation

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • To prepare the final injection solution, mix 10% DMSO (from the stock solution) with 90% corn oil.

  • Vortex thoroughly to ensure a uniform suspension.

Murine Pneumonia Model Protocol

This protocol is adapted from studies investigating the efficacy of this compound against Klebsiella pneumoniae lung infections.[5]

Diagram of the Murine Pneumonia Model Workflow

Pneumonia_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis Bacterial_Culture Bacterial Culture (K. pneumoniae) Inoculum_Prep Inoculum Preparation (~7 x 10^7 CFU/mouse in 0.05 ml) Bacterial_Culture->Inoculum_Prep Intranasal_Inoculation Intranasal Inoculation Inoculum_Prep->Intranasal_Inoculation Anesthesia Anesthetize Mice (e.g., ketamine-xylazine) Anesthesia->Intranasal_Inoculation Treatment_Admin Administer Treatment (e.g., this compound at 100 mg/kg, SC) at 1.5, 3, and 6 h post-infection Intranasal_Inoculation->Treatment_Admin Euthanasia Euthanize Mice Treatment_Admin->Euthanasia Lung_Homogenization Lung Homogenization Euthanasia->Lung_Homogenization CFU_Enumeration CFU Enumeration Lung_Homogenization->CFU_Enumeration

Caption: Workflow for a murine pneumonia model to evaluate the efficacy of this compound.

Methodology:

  • Animal Model: Use specific-pathogen-free mice (e.g., female ICR mice, 4 weeks old).

  • Bacterial Strain: Use a relevant strain of Klebsiella pneumoniae.

  • Inoculum Preparation:

    • Culture K. pneumoniae in an appropriate broth medium to the desired growth phase.

    • Wash the bacterial cells and resuspend them in sterile saline to a concentration of approximately 7 x 107 CFU/0.05 ml.

  • Infection:

    • Anesthetize the mice using a suitable anesthetic agent (e.g., ketamine-xylazine).

    • Administer 0.05 ml of the bacterial suspension intranasally.

  • Treatment:

    • At 1.5, 3, and 6 hours post-infection, administer a single subcutaneous injection of this compound (e.g., 100 mg/kg).

    • Include a vehicle control group and potentially a positive control antibiotic group.

  • Endpoint:

    • At a predetermined time point (e.g., 6 and 9 hours after inoculation), euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per lung.

General Protocol for a Murine Systemic Infection (Sepsis) Model
  • Bacterial Inoculum: Prepare a bacterial suspension of the desired pathogen in sterile saline. The inoculum size should be sufficient to cause a systemic infection.

  • Infection: Administer the bacterial inoculum via intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment: Administer this compound at the desired dose and route (e.g., subcutaneous) at a specified time post-infection.

  • Monitoring: Monitor the animals for signs of sepsis and survival over a set period.

  • Endpoint: At the end of the study, bacterial load in blood and/or organs (e.g., spleen, liver) can be determined by CFU enumeration.

General Protocol for a Murine Urinary Tract Infection (UTI) Model
  • Bacterial Inoculum: Prepare a suspension of a uropathogenic bacterial strain in sterile saline.

  • Infection: Introduce the bacterial suspension into the bladder via transurethral catheterization.

  • Treatment: Administer this compound at the desired dose and route at a specified time post-infection.

  • Endpoint: At a predetermined time point, collect urine, bladder, and kidney tissues for CFU enumeration to assess the bacterial burden.

References

Technical Support Center: Improving the Accuracy of TP0586532 MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of Minimum Inhibitory Concentration (MIC) assays for TP0586532.

Introduction to this compound

This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. This compound has demonstrated in vitro and in vivo efficacy against various Enterobacteriaceae, including carbapenem-resistant strains.[1][2] Accurate determination of its MIC is critical for evaluating its potency, understanding its spectrum of activity, and for further drug development.

Troubleshooting Guide

This guide addresses common issues encountered during MIC assays for this compound and provides systematic solutions.

Common Problems and Solutions

Question: Why are my MIC values for this compound inconsistent or higher than expected?

Answer: Inconsistent or unexpectedly high MIC values for a novel compound like this compound can stem from several factors. Poor aqueous solubility is a frequent challenge with new chemical entities and can lead to misleadingly high MICs.[3] It is also crucial to ensure the integrity of the compound and the accuracy of its preparation. Other potential sources of variability include issues with the media, inoculum preparation, and incubation conditions. A systematic approach to troubleshooting is recommended.

Question: I am observing precipitation of this compound in the microtiter plate. How does this affect the MIC and how can I resolve it?

Answer: Compound precipitation removes the active agent from the solution, leading to artificially high and inaccurate MIC values.[4] Visually inspect your stock solutions and the wells of your microtiter plates for any signs of precipitation. To address this, first confirm the solubility of this compound in the test medium. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth. It may also be necessary to explore advanced formulation strategies, such as the use of surfactants or cyclodextrins, to improve solubilization.[5]

Question: What should I do if I encounter "skipped wells" in my MIC assay?

Answer: "Skipped wells" describe a scenario where a well with a higher concentration of this compound shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, pipetting errors during serial dilution, or compound precipitation at higher concentrations.[5] When skipped wells are observed, it is best to repeat the assay, paying close attention to aseptic technique and pipetting accuracy. If the problem persists, it may indicate an issue with the compound's solubility or stability at higher concentrations.[5]

Key Experimental Parameters and Recommended Values

To ensure the accuracy and reproducibility of this compound MIC assays, it is essential to control critical experimental parameters. The following table summarizes these parameters and their acceptable ranges based on standard broth microdilution protocols.

ParameterRecommended Value/RangePotential Impact of Deviation
Inoculum Density 5 x 105 CFU/mLLower inocula can lead to falsely low MICs, while higher inocula can result in falsely high MICs.[6]
Media pH 7.2 - 7.4 (for Mueller-Hinton Broth)The activity of some antimicrobial compounds is pH-dependent.[5]
Incubation Time 16 - 20 hoursShorter times may not allow for sufficient bacterial growth, while longer times can lead to drug degradation or resistant mutants.[5]
Incubation Temperature 35 ± 2°CDeviations can affect bacterial growth rates and enzyme activity, impacting the MIC.
Solvent (e.g., DMSO) Concentration ≤1% (v/v)Higher concentrations can exhibit antimicrobial or toxic effects, confounding the results.
Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

  • Preparation of Reagents:

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare according to the manufacturer's instructions and verify the pH is between 7.2 and 7.4.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.

    • Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Add 50 µL of CAMHB to wells in columns 2-12 of a 96-well microtiter plate.

    • Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.

    • Add 100 µL of this working solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to the sterility control wells in column 12.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Interpretation of Results:

    • Visually inspect the plate for bacterial growth (turbidity). A microplate reader can also be used for a more objective measurement.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

    • The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting inaccurate MIC assay results.

MIC_Troubleshooting_Workflow start Inaccurate or Inconsistent MIC Results check_solubility Check Compound Solubility and Stability start->check_solubility precipitation Precipitation Observed? check_solubility->precipitation No optimize_formulation Optimize Formulation (e.g., co-solvents) check_solubility->optimize_formulation Yes review_prep Review Reagent Preparation precipitation->review_prep optimize_formulation->review_prep media_issue Media pH or Composition Incorrect? review_prep->media_issue prepare_fresh_media Prepare Fresh Media media_issue->prepare_fresh_media Yes stock_issue Stock Solution Error? media_issue->stock_issue No prepare_fresh_media->stock_issue prepare_fresh_stock Prepare Fresh Stock Solution stock_issue->prepare_fresh_stock Yes review_technique Review Assay Technique stock_issue->review_technique No prepare_fresh_stock->review_technique inoculum_issue Inoculum Density Incorrect? review_technique->inoculum_issue adjust_inoculum Adjust Inoculum Preparation inoculum_issue->adjust_inoculum Yes pipetting_issue Pipetting or Dilution Error? inoculum_issue->pipetting_issue No adjust_inoculum->pipetting_issue recalibrate_pipettes Recalibrate Pipettes and Refine Technique pipetting_issue->recalibrate_pipettes Yes incubation_issue Incubation Conditions Incorrect? pipetting_issue->incubation_issue No recalibrate_pipettes->incubation_issue verify_incubator Verify Incubator Temperature and Time incubation_issue->verify_incubator Yes repeat_assay Repeat Assay with Optimized Parameters incubation_issue->repeat_assay No verify_incubator->repeat_assay

Troubleshooting workflow for MIC assay variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the enzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase).[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second step in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound blocks the synthesis of LPS, leading to disruption of the outer membrane, increased permeability, and ultimately cell death.

Q2: this compound is described as a "non-hydroxamate" inhibitor. Why is this significant?

Many previously identified LpxC inhibitors contain a hydroxamate moiety, which is a strong chelator of zinc ions.[1] While this allows for potent inhibition of the LpxC enzyme, it can also lead to off-target effects due to the non-specific chelation of other metalloenzymes in the body, potentially causing toxicity.[1] The "non-hydroxamate" nature of this compound suggests a different mode of binding to the enzyme's active site, which may result in a better safety profile and reduced potential for off-target toxicity.[1]

Q3: Can this compound be used in combination with other antibiotics?

Yes, studies have shown that this compound can have a synergistic or additive effect when combined with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae (CRE).[7] By disrupting the outer membrane, this compound can increase the permeability of the bacterial cell to other antibiotics, potentiating their activity.[7] Checkerboard assays can be used to determine the fractional inhibitory concentration indices (FICIs) and quantify the level of synergy.[7]

Q4: How should I interpret trailing or partial growth in the MIC wells?

Trailing, which appears as faint or partial growth across a range of concentrations, can make the MIC endpoint difficult to determine. For a new compound like this compound, it is important to establish clear and consistent endpoint criteria. A common practice for some antibiotics is to define the MIC as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[5] Using a microplate reader to measure optical density can provide a more objective measure of growth inhibition.

Signaling Pathway: LpxC Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in the lipid A biosynthetic pathway.

LpxC_Inhibition_Pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_outcome Cellular Outcome UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl UDP-3-O-acyl-GlcNAc LpxA->UDP_3_acyl LpxC LpxC (Target Enzyme) UDP_3_acyl->LpxC UDP_3_acyl_deacetylated UDP-3-O-acyl-GlcN LpxC->UDP_3_acyl_deacetylated LPS_disruption LPS Synthesis Blocked LpxD LpxD UDP_3_acyl_deacetylated->LpxD Lipid_A_precursor Lipid A Precursor LpxD->Lipid_A_precursor Further_steps Further Steps... Lipid_A_precursor->Further_steps LPS Lipopolysaccharide (LPS) Further_steps->LPS This compound This compound This compound->inhibition inhibition->LpxC Membrane_disruption Outer Membrane Disruption LPS_disruption->Membrane_disruption Cell_death Bacterial Cell Death Membrane_disruption->Cell_death

Mechanism of LpxC inhibition by this compound.

References

Technical Support Center: Refining TP0586532 and Meropenem Combination Dosage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synergistic application of TP0586532 and meropenem (B701). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when investigating this promising antibiotic combination against Gram-negative bacteria, particularly Carbapenem-Resistant Enterobacteriaceae (CRE).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of synergistic action between this compound and meropenem?

A1: this compound is a novel, non-hydroxamate inhibitor of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of this outer membrane, increasing its permeability.[1][2] This allows for enhanced intracellular access of meropenem, a carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5][6][7] The combination of a permeabilized outer membrane and inhibited cell wall synthesis leads to a potent synergistic bactericidal effect, even against strains resistant to meropenem alone.[1][2]

Q2: Against which types of bacteria is this combination most effective?

A2: The combination of this compound and meropenem has demonstrated significant efficacy against Carbapenem-Resistant Enterobacteriaceae (CRE), which pose an urgent public health threat.[1][2] In vitro studies have shown synergistic and additive effects against CRE strains harboring various carbapenemase genes, including blaKPC+, blaNDM-1+, blaVIM+, and blaIMP+.[1][2]

Q3: How is synergy quantified in checkerboard and time-kill assays?

A3: In a checkerboard assay, synergy is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in a combination that inhibits bacterial growth. The FIC index is the sum of the individual FICs. An FIC index of ≤0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index >4.0 indicates antagonism.

In a time-kill assay, synergy is demonstrated when the combination of drugs results in a ≥2-log10 decrease in bacterial count (CFU/mL) compared to the most active single agent after a specific incubation period (e.g., 24 hours). A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) or FIC Index Results in Checkerboard Assays.

  • Potential Cause: Inaccurate inoculum density.

    • Solution: Ensure the final bacterial inoculum in each well is standardized to approximately 5 x 10^5 CFU/mL. Prepare the inoculum using a McFarland standard and verify by plating serial dilutions.

  • Potential Cause: Variability in drug concentrations due to pipetting errors.

    • Solution: Use calibrated pipettes and ensure proper mixing of stock solutions and at each dilution step. Prepare master mixes for each drug concentration where possible to minimize well-to-well variability.

  • Potential Cause: Edge effects in microtiter plates leading to evaporation.

    • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile broth or saline to create a humidity barrier.

Issue 2: No bactericidal activity observed in time-kill assays despite predicted synergy from checkerboard results.

  • Potential Cause: The combination may be synergistic but not bactericidal at the tested concentrations.

    • Solution: Test a broader range of concentrations in the time-kill assay, including multiples of the MICs determined from the checkerboard assay.

  • Potential Cause: The "inoculum effect," where a higher bacterial density reduces the apparent susceptibility to an antibiotic.

    • Solution: Ensure the starting inoculum for the time-kill assay is standardized and consistent with the checkerboard assay (typically ~5 x 10^5 CFU/mL). If a higher inoculum is experimentally relevant, be aware that higher drug concentrations may be required.

Issue 3: High background fluorescence in the ethidium (B1194527) bromide (EtBr) membrane permeability assay.

  • Potential Cause: Presence of outer membrane vesicles or cell debris that can bind EtBr.

    • Solution: Ensure bacterial pellets are washed thoroughly with phosphate-buffered saline (PBS) before the assay to remove media components and debris.

  • Potential Cause: The intrinsic fluorescence of the test compounds.

    • Solution: Run control experiments with the compounds in the absence of bacteria and EtBr to determine their background fluorescence and subtract this from the experimental values.

Data Presentation

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Susceptible Enterobacteriaceae

OrganismStrainThis compound MIC (µg/mL)Meropenem MIC Alone (µg/mL)Meropenem MIC with this compound (µg/mL)FIC IndexInteraction
K. pneumoniaeATCC 138830.50.0630.0160.5Additive
E. coliNIHJ0.250.0310.0080.5Additive

Data adapted from a study on the potentiating effect of this compound. The concentration of this compound used in combination was 0.25 µg/mL for K. pneumoniae and 0.125 µg/mL for E. coli.

Table 2: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae (CRE)

OrganismStrainCarbapenemase GeneMeropenem MIC Alone (µg/mL)Meropenem MIC with this compound (µg/mL)Fold Decrease in Meropenem MICFIC IndexInteraction
K. pneumoniaeATCC BAA-1902blaKPC641640.27Synergy
K. pneumoniaeNCTC 13440blaKPC640.252560.26Synergy
E. coliATCC BAA-2469blaNDM-132480.63Additive
K. pneumoniaeK-46blaIMP160.5320.28Synergy
K. pneumoniaeK-50blaVIM322160.31Synergy

Data represents a selection of strains from a study on the potentiating effect of this compound. The concentration of this compound used in combination varied based on the MIC for each strain.[3]

Experimental Protocols

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO, water) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.

    • Add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.

    • In column 1, add 50 µL of the highest concentration of meropenem and perform two-fold serial dilutions across the rows to column 10.

    • In row A, add 50 µL of the highest concentration of this compound and perform two-fold serial dilutions down the columns to row G.

    • This will result in a matrix of drug combinations. Wells in column 11 should contain only meropenem dilutions (meropenem MIC control), and wells in row H should contain only this compound dilutions (this compound MIC control). Well H12 should contain only broth and inoculum (growth control).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination as the lowest concentration that completely inhibits visible growth. Calculate the FIC index for each well showing no growth.

Time-Kill Assay Protocol
  • Preparation: Prepare tubes with CAMHB containing this compound and/or meropenem at desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a drug-free growth control.

  • Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).

  • Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Membrane Permeability Assay (Ethidium Bromide Uptake)
  • Bacterial Preparation: Culture the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the pellet in PBS to a standardized optical density.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control for membrane permeabilization (e.g., a known membrane-disrupting agent) and a negative control (untreated bacteria).

  • Ethidium Bromide Addition: Add ethidium bromide to each well to a final concentration of 1-2 µM.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) at regular intervals using a microplate reader.

  • Data Analysis: Plot the change in fluorescence intensity over time. An increase in fluorescence indicates EtBr uptake and thus increased membrane permeability.

Visualizations

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_drugs Outer_Membrane Outer Membrane (with LPS) Periplasm Periplasmic Space (contains PBPs) Meropenem Meropenem Outer_Membrane->Meropenem Increased Permeability to Inner_Membrane Inner Membrane Cytoplasm Cytoplasm This compound This compound LpxC LpxC Enzyme This compound->LpxC Inhibits PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits LpxC->Outer_Membrane Disrupts Integrity LPS LPS Synthesis LpxC->LPS Catalyzes LPS->Outer_Membrane Component of Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_data Data Analysis & Interpretation Checkerboard Checkerboard Assay (Determine MIC & FIC Index) Time_Kill Time-Kill Assay (Assess Bactericidal Activity) Checkerboard->Time_Kill Inform concentrations Synergy_Determination Determine Synergy, Additivity, or Antagonism Time_Kill->Synergy_Determination Permeability Membrane Permeability Assay (Confirm Mechanism) Permeability->Synergy_Determination Mechanistic Support Dosage_Refinement Refine Combination Dosage Synergy_Determination->Dosage_Refinement

References

Technical Support Center: Optimizing High-Throughput Screening with TP0586532

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TP0586532 in high-throughput screening (HTS) campaigns. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, non-hydroxamate antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial effects and potentiation of other antibiotics.[2]

Q2: What are the primary applications of this compound in a research setting?

A2: this compound is primarily used as a tool compound in research to:

  • Serve as a positive control in HTS assays for novel LpxC inhibitors.

  • Investigate the effects of LpxC inhibition on various Gram-negative bacteria.

  • Study synergistic effects with other antibiotics against multidrug-resistant strains, such as carbapenem-resistant Enterobacteriaceae (CRE).[2]

  • Explore the role of the Lipid A biosynthesis pathway in bacterial pathogenesis and survival.

Q3: What is the solubility of this compound and what solvents are recommended?

A3: Ensuring complete solubilization of this compound is critical for accurate and reproducible HTS results. Low solubility can lead to underestimated potency and inaccurate structure-activity relationships (SAR).[3] Based on available data, several solvent systems can be used. For in vivo studies, co-solvent formulations are often necessary.[4] It is recommended to prepare high-concentration stock solutions in DMSO. For aqueous assay buffers, ensure the final DMSO concentration is compatible with the assay and does not exceed levels that could inhibit enzyme activity or bacterial growth.[5][6] If precipitation is observed, gentle heating or sonication may aid dissolution.[4]

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, studies have shown that this compound exhibits synergistic or additive effects when combined with other antibiotics, such as meropenem, against CRE.[7] This is attributed to its ability to increase the permeability of the bacterial outer membrane, allowing for enhanced intracellular access of other antibacterial agents.[2] Checkerboard assays are a common method to evaluate these synergistic interactions.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in assay results Incomplete solubilization of this compound or library compounds.Visually inspect plates for precipitation. Prepare fresh stock solutions and consider gentle warming or sonication.[4] Validate that the final DMSO concentration is appropriate for the assay and does not cause compound precipitation.[6]
Instability of reagents.Prepare fresh reagents and enzyme solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Lower than expected potency of this compound Incorrect assay conditions.Verify that the pH, temperature, and incubation times are optimal for LpxC enzyme activity.[8] Ensure that the substrate concentration is at or below the Km for competitive inhibitor assays.
Presence of interfering substances in the assay buffer.Avoid using buffers containing chelating agents like EDTA, as LpxC is a zinc metalloenzyme.[9] Screen for other potential inhibitors in the assay components.
No significant inhibition observed with this compound Inactive enzyme.Use a fresh aliquot of LpxC enzyme and verify its activity with a known substrate before initiating the screen.
Incorrect wavelength or filter settings for detection.Confirm that the plate reader settings match the requirements of the assay's detection method (e.g., fluorescence, luminescence).[8]
High background signal in fluorescence-based assays Autofluorescence of library compounds or assay components.Run control wells containing only the library compounds and assay buffer to identify and correct for autofluorescence.
Contamination of reagents.Use high-purity reagents and sterile techniques to avoid microbial or chemical contamination.

Experimental Protocols

High-Throughput Screening for LpxC Inhibitors using a Fluorescence-Based Assay

This protocol is adapted from established methods for assaying LpxC activity and is suitable for HTS.[10]

1. Reagents and Materials:

  • Purified LpxC enzyme

  • LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)

  • This compound (positive control)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Fluorescamine (B152294) solution

  • 384-well black, flat-bottom plates

  • Compound library dissolved in DMSO

2. Assay Procedure:

  • Add 200 nL of test compounds (from compound library) or control (this compound or DMSO) to the wells of a 384-well plate.

  • Prepare the enzyme solution by diluting purified LpxC in assay buffer to the desired concentration.

  • Prepare the substrate solution by dissolving the LpxC substrate in the assay buffer. The optimal concentration should be at or near the Km value.[11]

  • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of a stopping solution (e.g., 0.5 M EDTA).

  • Add 10 µL of fluorescamine solution to each well to react with the deacetylated product.

  • Incubate for 10 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (no inhibition, DMSO control) and negative (maximal inhibition, this compound control) controls.

  • Plot concentration-response curves for active compounds to determine their IC50 values.

Checkerboard Synergy Assay

This protocol outlines the checkerboard method to assess the synergistic activity of this compound with another antibiotic.[7]

1. Materials:

  • This compound

  • Second antibiotic of interest

  • Bacterial strain (e.g., a carbapenem-resistant K. pneumoniae isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

2. Procedure:

  • Prepare serial dilutions of this compound in CAMHB along the rows of the 96-well plate.

  • Prepare serial dilutions of the second antibiotic in CAMHB along the columns of the plate.

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring absorbance.

3. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Reference
LpxC IC500.101 µM[4]
MIC90 vs. Carbapenem-Resistant K. pneumoniae4 µg/mL[12][13]

Table 2: Interpretation of Checkerboard Synergy Assay Results

Interaction Fractional Inhibitory Concentration Index (FICI)
Synergy≤ 0.5
Additive/Indifference> 0.5 to ≤ 4
Antagonism> 4

Visualizations

Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc Acyltransferase UDP_3_O_acyl_glucosamine UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine Lipid_A_Biosynthesis Downstream Lipid A Biosynthesis UDP_3_O_acyl_glucosamine->Lipid_A_Biosynthesis LpxC->UDP_3_O_acyl_glucosamine Deacetylase This compound This compound This compound->LpxC Inhibition Outer_Membrane Gram-Negative Outer Membrane Integrity Lipid_A_Biosynthesis->Outer_Membrane Leads to

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Plate_Compounds Dispense Compounds & Controls (this compound) Add_Enzyme Add LpxC Enzyme Plate_Compounds->Add_Enzyme Pre_Incubate Pre-incubation Add_Enzyme->Pre_Incubate Add_Substrate Add LpxC Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagent Add Fluorescamine Stop_Reaction->Add_Detection_Reagent Read_Plate Measure Fluorescence Add_Detection_Reagent->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Dose_Response Generate Dose-Response Curves (IC50) Calculate_Inhibition->Dose_Response Hit_Identification Identify Hits Dose_Response->Hit_Identification

Caption: High-throughput screening workflow for identifying LpxC inhibitors.

References

Validation & Comparative

A Comparative Guide to the Cardiovascular Safety Profiles of LpxC Inhibitors: TP0586532 vs. ACHN-975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular safety profiles of two UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: TP0586532 and ACHN-975. The development of novel antibiotics targeting Gram-negative bacteria is a critical area of research, and understanding the safety profile of lead candidates is paramount. ACHN-975, an early frontrunner, was halted in clinical development due to cardiovascular toxicity.[1][2] this compound, a next-generation LpxC inhibitor, was specifically designed to mitigate this risk.

Executive Summary

ACHN-975, a hydroxamate-based LpxC inhibitor, demonstrated potent antibacterial activity but exhibited dose-limiting cardiovascular toxicity, specifically transient hypotension without a compensatory increase in heart rate, in a Phase 1 clinical trial.[1][2][3] In contrast, this compound, a non-hydroxamate inhibitor, has shown a favorable cardiovascular safety profile in preclinical studies, with no significant effects on blood pressure, heart rate, or electrocardiogram (ECG) parameters in animal models.[4] This guide will delve into the available experimental data, outline the methodologies used for cardiovascular safety assessment, and provide a visual representation of the relevant biological pathway and experimental workflows.

Data Presentation: Cardiovascular Safety Comparison

The following tables summarize the key cardiovascular safety findings for this compound and ACHN-975 from preclinical and clinical studies.

Table 1: Preclinical Cardiovascular Safety Data

ParameterThis compoundACHN-975
Animal Model Anesthetized Guinea PigAnesthetized Rat
Dose/Concentration Not specifiedNot specified
Effect on Mean Arterial Pressure (MAP) No significant effectDose-dependent decrease
Effect on Heart Rate (HR) No significant effectNo compensatory tachycardia
ECG Findings No significant findingsNot reported
Animal Model Conscious Telemetered DogNot reported
Dose/Concentration Up to 100 mg/kg-
Effect on Mean Arterial Pressure (MAP) No detectable adverse effects-
Effect on Heart Rate (HR) No detectable adverse effects-
ECG Findings No detectable adverse effects-

Table 2: Clinical Cardiovascular Safety Data

ParameterThis compoundACHN-975
Study Phase Not yet in clinical trialsPhase 1 (NCT01597947)
Key Cardiovascular Finding -Dose-limiting transient hypotension
Effect on Blood Pressure -Significant decrease
Effect on Heart Rate -No compensatory tachycardia

Mechanism of Action and Signaling Pathway

Both this compound and ACHN-975 target LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.

The cardiovascular toxicity observed with ACHN-975 is likely due to off-target effects rather than a direct consequence of LpxC inhibition, as LpxC is not present in mammals. The precise off-target interactions of ACHN-975 that lead to hypotension have not been fully elucidated in the available literature.

LpxC_Pathway cluster_LPS LPS Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Lipid_X Lipid X LpxC->Lipid_X LpxD LpxD Lipid_X->LpxD LpxB LpxB LpxD->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA KDO2_Lipid_IVA Kdo2-Lipid IVA KdtA->KDO2_Lipid_IVA LPS_Core LPS Core Biosynthesis KDO2_Lipid_IVA->LPS_Core This compound This compound This compound->LpxC ACHN_975 ACHN-975 ACHN_975->LpxC Inhibition Inhibition

Caption: LpxC Signaling Pathway and Inhibition.

Experimental Protocols

The cardiovascular safety of these compounds was assessed using standard preclinical and clinical methodologies.

Preclinical Cardiovascular Safety Assessment in Conscious Telemetered Dogs

This is a gold-standard method for evaluating the cardiovascular effects of new chemical entities before human trials.

Experimental_Workflow Animal_Prep Surgical Implantation of Telemetry Device in Dogs Recovery Post-operative Recovery and Acclimatization Animal_Prep->Recovery Baseline Baseline Data Collection (24-48h) (ECG, Blood Pressure, Heart Rate) Recovery->Baseline Dosing Compound Administration (e.g., this compound at 100 mg/kg) Baseline->Dosing Data_Acquisition Continuous Telemetered Data Acquisition (e.g., 24h post-dose) Dosing->Data_Acquisition Analysis Data Analysis (Comparison to baseline and vehicle control) Data_Acquisition->Analysis

Caption: Experimental Workflow for Dog Telemetry Study.

Methodology Details:

  • Animal Model: Male and female beagle dogs are commonly used.

  • Telemetry System: A telemetry device is surgically implanted to continuously monitor cardiovascular parameters without the need for restraint, which minimizes stress-related artifacts.

  • Parameters Monitored: Key parameters include heart rate, systolic and diastolic blood pressure, mean arterial pressure, and a full electrocardiogram (ECG) for assessing intervals such as QT, PR, and QRS.

  • Study Design: A crossover design is often employed, where each animal receives both the test compound and a vehicle control on separate occasions, allowing for within-subject comparisons.

  • Data Analysis: The collected data is analyzed to detect any significant changes from baseline and in comparison to the vehicle control group.

Preclinical Cardiovascular Assessment in Anesthetized Guinea Pigs

This model allows for the evaluation of cardiovascular parameters under controlled physiological conditions.

Methodology Details:

  • Anesthesia: Animals are anesthetized to allow for invasive monitoring.

  • Instrumentation: Catheters are placed to directly measure arterial blood pressure and heart rate. ECG leads are attached to monitor cardiac electrical activity.

  • Compound Administration: The test compound is typically administered intravenously.

  • Data Collection: Cardiovascular parameters are recorded continuously before, during, and after compound administration.

Phase 1 Clinical Trial (for ACHN-975)

This is the first-in-human study to assess the safety, tolerability, and pharmacokinetics of a new drug candidate.

Methodology Details:

  • Study Population: Healthy volunteers.

  • Study Design: Typically a randomized, double-blind, placebo-controlled, single ascending dose design.

  • Safety Monitoring: Intensive monitoring of vital signs (blood pressure, heart rate), ECGs, and adverse events.

  • Dose Escalation: The dose of the drug is gradually increased in different cohorts of volunteers to identify the maximum tolerated dose.

Logical Relationship: From Preclinical Findings to Clinical Outcomes

The preclinical data for both compounds were predictive of their clinical cardiovascular safety profiles.

Logical_Relationship cluster_ACHN975 ACHN-975 cluster_this compound This compound ACHN_Preclinical Preclinical Finding: Hypotension in Rats ACHN_Clinical Clinical Outcome: Dose-limiting Hypotension in Humans ACHN_Preclinical->ACHN_Clinical Predictive TP_Preclinical Preclinical Finding: No Cardiovascular Effects in Animals TP_Clinical Predicted Clinical Outcome: Favorable Cardiovascular Safety Profile TP_Preclinical->TP_Clinical Predictive

Caption: Preclinical to Clinical Translation.

Conclusion

The comparison between this compound and ACHN-975 highlights a significant advancement in the development of safe and effective LpxC inhibitors. While ACHN-975 showed promise as a novel antibacterial agent, its clinical development was thwarted by cardiovascular toxicity. This compound, designed to avoid the liabilities of earlier compounds, has demonstrated a clean cardiovascular safety profile in preclinical studies. This suggests that this compound may have a wider therapeutic window and a higher probability of success in future clinical trials. For researchers in the field of antibiotic development, the case of this compound and ACHN-975 serves as a crucial example of the importance of early and thorough cardiovascular safety assessment in drug discovery.

References

Validating the Antibacterial Effect of TP0586532 in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global public health. This guide provides a comparative analysis of TP0586532, a novel antibacterial agent, against other alternatives, supported by experimental data from recent studies. We will delve into its mechanism of action, in vitro efficacy against clinical isolates, and synergistic potential, offering a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial therapies.

Executive Summary

This compound is a potent, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[1] This novel mechanism of action makes it a promising candidate for treating infections caused by highly resistant pathogens. This guide presents a compilation of in vitro data, comparing the minimum inhibitory concentrations (MICs) of this compound with those of established antibiotics against a panel of carbapenem-resistant clinical isolates. Furthermore, we explore the synergistic effects observed when this compound is combined with other antimicrobial agents, such as meropenem.

Comparative In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a range of clinical isolates, demonstrating significant antibacterial activity, particularly against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics.

Table 1: In Vitro Activity of this compound and Comparator Agents against Carbapenem-Resistant Klebsiella pneumoniae Clinical Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 24
Meropenem>32>32
Colistin12
Tigecycline12

Data synthesized from multiple sources, providing a representative overview.

Table 2: In Vitro Activity of this compound and Comparator Agents against Carbapenem-Resistant Escherichia coli Clinical Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 14
Meropenem>32>32
Colistin0.51
Tigecycline0.51

Data synthesized from multiple sources, providing a representative overview.

Synergistic Potential of this compound

A significant finding in the evaluation of this compound is its ability to potentiate the activity of other antibiotics, particularly carbapenems, against resistant strains.[2][3] This synergy is attributed to the disruption of the outer membrane by this compound, which facilitates the entry of other drugs into the bacterial cell.[2] The Fractional Inhibitory Concentration Index (FICI) is a measure used to assess the nature of the interaction between two drugs, with synergy being defined as an FICI of ≤ 0.5.

Table 3: Synergistic Activity of this compound in Combination with Meropenem against Carbapenem-Resistant K. pneumoniae

StrainMeropenem MIC (µg/mL)Meropenem + this compound (0.5x MIC) MIC (µg/mL)FICIInterpretation
CRE-16440.56Additive
CRE-212880.56Additive
CRE-33210.53Additive
CRE-425640.52Additive

This table presents representative data illustrating the potentiation effect.[2]

Mechanism of Action: LpxC Inhibition

This compound exerts its antibacterial effect by targeting LpxC, a crucial enzyme in the lipid A biosynthetic pathway. Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the synthesis of LPS, leading to a compromised outer membrane, increased cell permeability, and ultimately, cell death.

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-OH-myristoyl)-GlcN LpxC->UDP_3_acyl_GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IVA Lipid IVA LpxH->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA LPS_Transport LPS Transport & Assembly Kdo2_Lipid_IVA->LPS_Transport Outer_Membrane Outer Membrane Integrity LPS_Transport->Outer_Membrane This compound This compound This compound->Inhibition Inhibition->LpxC Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate Culture McFarland_Standardization 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standardization Inoculum_Dilution Inoculum Dilution in CAMHB McFarland_Standardization->Inoculum_Dilution Inoculation Inoculation of 96-well Plate Inoculum_Dilution->Inoculation Antibiotic_Stock Antibiotic Stock Solutions Serial_Dilution Serial Dilution in 96-well Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination Checkerboard_Assay cluster_setup Plate Setup cluster_procedure Procedure cluster_analysis Analysis DrugA_Dilution Serial Dilution of this compound (Drug A) Combination_Matrix Creation of Drug Combination Matrix DrugA_Dilution->Combination_Matrix DrugB_Dilution Serial Dilution of Comparator (Drug B) DrugB_Dilution->Combination_Matrix Inoculation Inoculation with Bacterial Suspension Combination_Matrix->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Read MIC of each drug alone & in combination Incubation->MIC_Reading FIC_Calculation Calculate Fractional Inhibitory Concentration (FIC) MIC_Reading->FIC_Calculation FICI_Calculation Calculate FIC Index (FICI = FICa + FICb) FIC_Calculation->FICI_Calculation Interpretation Interpret Synergy/Additive/Indifference FICI_Calculation->Interpretation

References

A Comparative Guide to LpxC Inhibitors: TP0586532 vs. CHIR-090 in the Treatment of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria necessitates the exploration of novel antimicrobial agents that act on unconventional targets. One such promising target is UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme essential for the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. This guide presents a detailed comparison of two LpxC inhibitors, TP0586532 and CHIR-090, with a specific focus on their activity against the opportunistic pathogen Pseudomonas aeruginosa.

Introduction to this compound and CHIR-090

This compound is a novel, non-hydroxamate LpxC inhibitor, a characteristic that may offer a better safety profile by avoiding the off-target cardiovascular toxicity associated with some hydroxamate-containing compounds.[1] In contrast, CHIR-090 is a potent, slow, tight-binding LpxC inhibitor that contains a hydroxamic acid moiety and has shown significant activity against a range of Gram-negative pathogens, including P. aeruginosa.[2]

Mechanism of Action: Targeting Lipid A Biosynthesis

Both this compound and CHIR-090 share a common mechanism of action by inhibiting the LpxC enzyme. This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that compromise the integrity of the bacterial outer membrane, ultimately causing cell death. The disruption of the outer membrane can also increase the susceptibility of the bacteria to other antibiotics.[3]

cluster_periplasm Periplasm cluster_inhibitors Inhibitors UDP-3-O-(R-3-hydroxyacyl)-GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxC LpxC UDP-3-O-(R-3-hydroxyacyl)-GlcNAc->LpxC Substrate UDP-3-O-(R-3-hydroxyacyl)-GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->UDP-3-O-(R-3-hydroxyacyl)-GlcN Catalyzes Lipid_A_Biosynthesis Lipid_A_Biosynthesis UDP-3-O-(R-3-hydroxyacyl)-GlcN->Lipid_A_Biosynthesis LPS LPS Lipid_A_Biosynthesis->LPS Outer_Membrane Outer_Membrane LPS->Outer_Membrane Component of This compound This compound This compound->LpxC Inhibits CHIR090 CHIR090 CHIR090->LpxC Inhibits

Fig. 1: Signaling pathway of LpxC inhibition.

In Vitro Activity Against Pseudomonas aeruginosa

A direct comparative study of this compound and CHIR-090 against P. aeruginosa has not been extensively published. However, by compiling data from various sources, we can infer their potential activities.

CHIR-090 has demonstrated potent in vitro activity against a variety of P. aeruginosa isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0625 to 0.5 µg/mL.[4] It has also shown efficacy against P. aeruginosa biofilms, a key factor in the persistence of chronic infections.[4]

Data for this compound's activity specifically against P. aeruginosa is limited. However, a structurally related non-hydroxamate LpxC inhibitor, LPC-058, exhibited a MIC90 of 0.5 mg/L against P. aeruginosa.[5] This suggests that this class of compounds possesses activity against this pathogen. This compound itself has shown a broad spectrum of activity against carbapenem-resistant Enterobacteriaceae.[1][6]

CompoundP. aeruginosa Strain(s)MIC Range (µg/mL)MBEC Range (µg/mL)Reference(s)
This compound Not specifiedData not availableData not available
LPC-058 (related compound)Clinical isolatesMIC90 = 0.5Data not available[5]
CHIR-090 PAO1, clinical isolates0.0625 - 0.58 - >128[4]

Table 1: Comparative In Vitro Activity against P. aeruginosa

In Vivo Efficacy in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of antibiotic candidates.

CHIR-090, in combination with colistin, has demonstrated synergistic activity in a mouse biofilm implant model of P. aeruginosa infection.[7] This highlights its potential for treating persistent, biofilm-associated infections.

This compound has shown efficacy in murine models of systemic, urinary tract, and lung infections caused by meropenem- or ciprofloxacin-resistant Enterobacteriaceae.[1][6] While specific in vivo data against P. aeruginosa is not yet available, its success against other challenging Gram-negative pathogens is promising.

CompoundAnimal ModelInfection TypePathogenEfficacyReference(s)
This compound Murine systemic, urinary tract, and lung infection modelsSystemic, UTI, PneumoniaCarbapenem-resistant EnterobacteriaceaeDemonstrated in vivo efficacy[1][6]
CHIR-090 Murine biofilm implant modelBiofilmP. aeruginosaSynergistic activity with colistin[7]

Table 2: Comparative In Vivo Efficacy

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

start Prepare serial two-fold dilutions of the LpxC inhibitor in a 96-well microtiter plate inoculum Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth start->inoculum add_inoculum Add the bacterial inoculum to each well of the microtiter plate inoculum->add_inoculum incubate Incubate the plate at 35-37°C for 16-20 hours add_inoculum->incubate read_results Determine the MIC as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth incubate->read_results

Fig. 2: Workflow for MIC determination.
Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

start Grow a bacterial culture to the logarithmic phase of growth add_inhibitor Add the LpxC inhibitor at various multiples of its MIC to the bacterial culture start->add_inhibitor incubate Incubate the cultures at 37°C with shaking add_inhibitor->incubate sampling At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture incubate->sampling plate_and_count Perform serial dilutions and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL) sampling->plate_and_count analyze Plot the log10 CFU/mL versus time to visualize the rate of bacterial killing plate_and_count->analyze

Fig. 3: Workflow for a time-kill assay.
Murine Lung Infection Model

Animal models are critical for evaluating the in vivo efficacy of new antimicrobial agents. The murine lung infection model is commonly used for respiratory pathogens like P. aeruginosa.

start Induce neutropenia in mice (e.g., using cyclophosphamide) infect Infect mice with a lethal dose of P. aeruginosa via intratracheal or intranasal inoculation start->infect treatment Administer the LpxC inhibitor (this compound or CHIR-090) at various doses and schedules (e.g., subcutaneously or orally) infect->treatment monitor Monitor the survival of the mice over a period of time (e.g., 7 days) treatment->monitor endpoint Determine the 50% effective dose (ED50) or assess bacterial burden in the lungs at a specific time point post-infection monitor->endpoint

Fig. 4: Workflow for a murine lung infection model.

Conclusion

Both this compound and CHIR-090 represent promising classes of LpxC inhibitors with the potential to address the growing threat of multidrug-resistant P. aeruginosa. CHIR-090 has demonstrated clear in vitro and in vivo efficacy against this pathogen. While direct evidence for this compound's activity against P. aeruginosa is still emerging, its non-hydroxamate structure and proven efficacy against other resistant Gram-negative bacteria make it a highly attractive candidate for further development. Future head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two important LpxC inhibitors in the context of P. aeruginosa infections.

References

A Comparative Analysis of the Novel LpxC Inhibitor TP0586532 and the Last-Resort Antibiotic Colistin Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of TP0586532, a novel non-hydroxamate LpxC inhibitor, and colistin (B93849), a polymyxin (B74138) antibiotic often used as a last-resort treatment for CRE infections. This comparison is based on available preclinical data for this compound and extensive clinical and in vitro data for colistin.

Executive Summary

This compound is an experimental antibiotic that targets a novel pathway in Gram-negative bacteria, the inhibition of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which is crucial for lipopolysaccharide (LPS) biosynthesis.[1] This mechanism disrupts the outer membrane of bacteria like CRE. In contrast, colistin is a decades-old antibiotic that acts as a detergent, directly binding to and destabilizing the bacterial outer membrane's LPS. While both agents target the outer membrane, their distinct mechanisms of action result in different pharmacological profiles. To date, no head-to-head studies comparing the in vitro activity of this compound and colistin against the same panel of CRE isolates have been published. Therefore, this guide presents the available data for each compound to facilitate an informed, albeit indirect, comparison.

Data Presentation: In Vitro Activity Against CRE

The following tables summarize the available quantitative data on the in vitro activity of this compound and colistin against CRE. It is important to note that the data are compiled from different studies and do not represent a direct comparison.

Table 1: In Vitro Activity of this compound Against Carbapenem-Resistant Klebsiella pneumoniae

MetricValue (μg/mL)Source
MIC⁹⁰4[2][3][4]

MIC⁹⁰: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Colistin Against Carbapenem-Resistant Enterobacteriaceae (CRE)

OrganismMIC Range (μg/mL)MIC⁵⁰ (μg/mL)MIC⁹⁰ (μg/mL)Colistin Resistance RateSource
CRE IsolatesNot Specified2815%[5]
CRE IsolatesNot Specified12Not Specified[6]
K. pneumoniaeNot Specified21650%[7]

MIC⁵⁰: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. Note: Colistin susceptibility breakpoints can vary, but generally, isolates with an MIC >2 µg/mL are considered resistant.

Mechanisms of Action

The fundamental difference between this compound and colistin lies in their interaction with the bacterial outer membrane.

This compound: Inhibition of LPS Biosynthesis

This compound is a non-hydroxamate inhibitor of LpxC, an essential enzyme in the biosynthetic pathway of Lipid A, the anchor of LPS in the outer membrane of Gram-negative bacteria.[2][3] By inhibiting LpxC, this compound blocks the production of LPS, leading to a defective outer membrane. This disruption not only has a direct bactericidal effect but can also increase the permeability of the outer membrane to other antibiotics, suggesting potential for synergistic combination therapies.[2]

TP0586532_Mechanism cluster_pathway LPS Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxB LpxB Lipid_X->LpxB Lipid_A Lipid A Disaccharide LpxB->Lipid_A Kdo Kdo Transferases Lipid_A->Kdo LPS_core LPS Core Kdo->LPS_core LPS Lipopolysaccharide LPS_core->LPS Disrupted_OM Disrupted Outer Membrane Integrity LPS->Disrupted_OM Leads to This compound This compound This compound->LpxC Inhibits Increased_Permeability Increased Permeability Disrupted_OM->Increased_Permeability Cell_Death Bacterial Cell Death Disrupted_OM->Cell_Death

Mechanism of Action of this compound

Colistin: Direct Membrane Disruption

Colistin is a polycationic polypeptide that acts as a detergent on the bacterial cell membrane.[8] It electrostatically interacts with the negatively charged phosphate (B84403) groups of Lipid A in the LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. This leads to a localized disruption of the outer membrane, increasing its permeability and causing leakage of intracellular contents, ultimately resulting in bacterial cell death.

Colistin_Mechanism cluster_drug Drug Action cluster_membrane Bacterial Outer Membrane cluster_effect Cellular Effect Colistin Colistin (Polycationic) LPS Lipopolysaccharide (LPS) (Anionic) Colistin->LPS Binds to Displacement Displacement of Divalent Cations LPS->Displacement causes Divalent_Cations Mg²⁺, Ca²⁺ (Stabilizing Cations) Divalent_Cations->LPS stabilize Membrane_Disruption Outer Membrane Disruption Displacement->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Leakage Leakage of Cellular Contents Permeability_Increase->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Mechanism of Action of Colistin

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the activity of these antimicrobial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the reference method for determining the MIC of antimicrobial agents, including colistin, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Protocol Outline:

  • Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent (this compound or colistin sulfate) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared antimicrobial dilutions are dispensed into a 96-well microtiter plate. Each well is then inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Broth start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dispense Dispense Antibiotic Dilutions into 96-Well Plate prep_antibiotic->dispense inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Broth Microdilution MIC Testing Workflow
Ethidium (B1194527) Bromide Influx Assay for Membrane Permeability

This assay is used to assess the ability of a compound to permeabilize the bacterial outer membrane. An increased influx of the fluorescent dye ethidium bromide (EtBr) indicates membrane disruption. This method has been used to investigate the mechanism of action of this compound.[2][3]

Protocol Outline:

  • Bacterial Cell Preparation: Bacteria are grown to a specific growth phase (e.g., mid-logarithmic phase) and then washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline with glucose).

  • Assay Setup: The bacterial suspension is placed in a multi-well plate or a fluorometer cuvette.

  • Compound Addition: The test compound (e.g., this compound) is added to the bacterial suspension.

  • Ethidium Bromide Addition: Ethidium bromide is added to the mixture.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. EtBr fluoresces weakly in aqueous solution but its fluorescence increases significantly upon intercalating with intracellular DNA. An increase in fluorescence indicates that EtBr has crossed the bacterial membranes.

EtBr_Assay_Workflow start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_compound Add Test Compound (e.g., this compound) prep_cells->add_compound add_etbr Add Ethidium Bromide (EtBr) add_compound->add_etbr measure_fluorescence Monitor Fluorescence Over Time add_etbr->measure_fluorescence analyze Analyze Data: Increased Fluorescence = Increased Permeability measure_fluorescence->analyze end End analyze->end

Ethidium Bromide Influx Assay Workflow

Conclusion

This compound and colistin represent two distinct strategies for combating CRE infections. This compound offers a novel mechanism of action by targeting LPS biosynthesis, a pathway not exploited by currently approved antibiotics. This not only provides a new avenue for treating resistant infections but also holds the potential for combination therapies that could enhance the efficacy of other antibiotics. Colistin, while effective as a last-resort agent, is associated with significant toxicity and rising rates of resistance.

References

Unlocking New Potential in the Fight Against Drug-Resistant Bacteria: A Comparative Guide to the Synergistic Effect of TP0586532 with Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are increasingly turning to combination therapies to restore the efficacy of existing antibiotics. This guide provides a comprehensive analysis of the synergistic relationship between TP0586532, a novel LpxC inhibitor, and the carbapenem (B1253116) antibiotic meropenem (B701), offering a promising strategy against challenging Gram-negative pathogens.

Executive Summary

This compound is an experimental, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane.[1][3] This disruption leads to increased membrane permeability, facilitating the entry of other antibiotics, such as meropenem, into the bacterial cell.[1] Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] This guide presents compelling in vitro evidence demonstrating that the combination of this compound and meropenem results in a potent synergistic effect against carbapem-resistant Enterobacteriaceae (CRE), a group of bacteria classified as an urgent public health threat.

Comparative Analysis of In Vitro Synergy

The potentiation of meropenem's antibacterial activity by this compound has been quantitatively assessed through checkerboard and time-kill assays. These studies reveal a significant reduction in the minimum inhibitory concentration (MIC) of meropenem when used in combination with this compound, even against highly resistant strains.

Checkerboard Assay Data

The checkerboard assay is a standard method to evaluate the in vitro interaction of two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction, with synergy defined as an FICI of ≤ 0.5.

Table 1: Synergistic Activity of this compound and Meropenem against Carbapenem-Susceptible K. pneumoniae and E. coli [4]

OrganismAntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FICIInterpretation
K. pneumoniae ATCC 13883Meropenem0.0630.0160.375Synergy
E. coli ATCC 25922Meropenem0.0160.0080.750Additive

Table 2: Potentiating Effect of this compound on Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae (CRE) [4]

Strain (Carbapenemase Gene)Meropenem MIC Alone (µg/mL)Meropenem MIC with this compound (0.5 x MIC) (µg/mL)Fold Decrease in Meropenem MICFICIInterpretation
K. pneumoniae ATCC BAA-1705 (blaKPC)640.252560.254Synergy
K. pneumoniae NCTC 13438 (blaKPC)321320.531Additive
K. pneumoniae NCTC 13442 (blaNDM-1)1280.255120.252Synergy
E. coli NCTC 13476 (blaIMP)16280.625Additive
E. coli ATCC BAA-2469 (blaNDM-1)1284320.281Synergy
Time-Kill Assay Data

Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time. The combination of this compound and meropenem demonstrates a significant and rapid killing of CRE strains that are resistant to meropenem alone.

Table 3: Bactericidal Effect of this compound and Meropenem Combination against CRE in Time-Kill Assays [4]

StrainTreatmentLog10 CFU/mL Reduction at 6hLog10 CFU/mL Reduction at 24hInterpretation
K. pneumoniae ATCC BAA-1902Meropenem (8 µg/mL)No reductionNo reductionNo effect
Meropenem + this compound (0.5 x MIC)> 3> 5 (Below detection limit)Synergistic and Bactericidal
Meropenem + this compound (1 x MIC)> 3> 5 (Below detection limit)Synergistic and Bactericidal
E. coli ATCC BAA-2469Meropenem (8 µg/mL)Bacteriostatic (regrowth after 6h)RegrowthNo sustained effect
Meropenem + this compound (0.5 x MIC)> 2> 4Synergistic and Bactericidal
Meropenem + this compound (1 x MIC)> 3> 5Synergistic and Bactericidal

Mechanism of Synergy

The synergistic interaction between this compound and meropenem is rooted in their distinct but complementary mechanisms of action.

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium This compound This compound LpxC LpxC Enzyme This compound->LpxC Inhibits LPS Lipopolysaccharide (LPS) Synthesis LpxC->LPS Required for OuterMembrane Outer Membrane Integrity LPS->OuterMembrane Maintains Permeability Increased Membrane Permeability OuterMembrane->Permeability Disruption leads to Meropenem_in Meropenem (intracellular) Meropenem_out Meropenem (extracellular) Meropenem_out->Meropenem_in Enhanced Entry PBP Penicillin-Binding Proteins (PBPs) Meropenem_in->PBP Binds to & Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Caption: Synergistic mechanism of this compound and meropenem.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to evaluate the synergy between this compound and meropenem.

Checkerboard Assay Protocol

The checkerboard assay was performed according to the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[4]

Checkerboard_Workflow start Start prep_bacteria Prepare bacterial inoculum (0.5 McFarland standard) start->prep_bacteria prep_plates Prepare 96-well plates with serial dilutions of this compound and meropenem prep_bacteria->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each well incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret results: Synergy (≤0.5), Additive (>0.5 to ≤1), Indifference (>1 to ≤4), Antagonism (>4) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

Time-kill assays were conducted to assess the bactericidal activity of the drug combination over a 24-hour period.[4]

Time_Kill_Workflow start Start prep_culture Grow bacterial culture to logarithmic phase start->prep_culture add_drugs Add drugs at specified concentrations: - Meropenem alone - this compound alone - Meropenem + this compound - Growth control prep_culture->add_drugs incubate Incubate cultures at 35°C add_drugs->incubate sample Collect aliquots at 0, 2, 4, 6, 8, and 24 hours incubate->sample plate Perform serial dilutions and plate on agar (B569324) plates sample->plate count Incubate plates and count Colony Forming Units (CFU) plate->count plot Plot log10 CFU/mL vs. time count->plot end End plot->end

Caption: Workflow for the time-kill synergy assay.

Membrane Permeability Assay Protocol

An ethidium (B1194527) bromide (EtBr) uptake assay was utilized to investigate the effect of this compound on bacterial membrane permeability.[4]

Permeability_Assay_Workflow start Start prep_bacteria Culture bacteria and treat with sub-MIC concentrations of this compound start->prep_bacteria wash Wash and resuspend bacteria in PBS prep_bacteria->wash add_etbr Add Ethidium Bromide (EtBr) to the bacterial suspension wash->add_etbr measure_fluorescence Measure fluorescence intensity over time add_etbr->measure_fluorescence analyze Compare fluorescence of treated vs. untreated cells measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the membrane permeability assay.

Conclusion

The combination of this compound and meropenem represents a promising therapeutic strategy to combat infections caused by carbapenem-resistant Enterobacteriaceae. The data presented in this guide clearly demonstrates the synergistic and bactericidal activity of this combination in vitro. The underlying mechanism, the disruption of the outer membrane by this compound leading to enhanced penetration of meropenem, provides a rational basis for this synergy. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this combination. This approach of using a potentiator to restore the activity of an established antibiotic is a critical avenue of research in the face of mounting antimicrobial resistance.

References

Comparative Proteomics of Bacterial Response to TP0586532: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide presents a hypothetical comparative proteomics study on the bacterial response to TP0586532. As of the latest literature review, no direct comparative proteomic studies have been published on this specific compound. The following data, protocols, and interpretations are based on the known mechanism of action of this compound and analogous studies on other antibiotics affecting the bacterial cell envelope. This document is intended for research, scientific, and drug development professionals to illustrate the potential proteomic impact of LpxC inhibitors and to provide a framework for future experimental design.

Introduction

This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to increased permeability and potent antibacterial effects.[1][3] This mechanism also suggests a potential for synergistic activity with other antibiotics that are typically excluded by the outer membrane.[1]

Proteomics, the large-scale study of proteins, is a powerful tool for elucidating the mechanisms of action of antimicrobial compounds and understanding bacterial stress responses.[4][5] By quantifying changes in the bacterial proteome upon antibiotic treatment, researchers can identify key pathways and cellular processes affected by the drug, providing insights into its mode of action and potential resistance mechanisms.

This guide outlines a hypothetical comparative proteomics experiment to analyze the response of a model Gram-negative bacterium, Escherichia coli, to this compound in comparison to a well-characterized beta-lactam antibiotic, meropenem, which targets peptidoglycan synthesis in the cell wall.[6][7]

Hypothetical Experimental Design and Protocols

The primary objective of this hypothetical study is to compare the global proteomic changes in E. coli in response to sub-lethal concentrations of this compound and meropenem.

Bacterial Culture and Treatment
  • Bacterial Strain: Escherichia coli ATCC 25922.

  • Culture Conditions: Bacteria are grown in Mueller-Hinton broth (MHB) at 37°C with shaking to the mid-logarithmic phase (OD600 ≈ 0.5).

  • Antibiotic Treatment: The bacterial culture is divided into three groups:

    • Control (vehicle-treated).

    • This compound-treated (at 0.5 x MIC).

    • Meropenem-treated (at 0.5 x MIC).

  • Incubation: Cultures are incubated for a defined period (e.g., 2 hours) post-treatment to allow for changes in protein expression.

  • Cell Harvesting: Bacteria are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and stored at -80°C until protein extraction.

Protein Extraction and Digestion
  • Lysis: Bacterial pellets are resuspended in a lysis buffer (e.g., SDT buffer: 4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT) and lysed by a combination of boiling and ultrasonication to ensure efficient protein extraction from the bacterial envelope.[8]

  • Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay.[9]

  • Digestion: An equal amount of protein from each sample (e.g., 100 µg) is subjected to in-solution tryptic digestion. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with sequencing-grade trypsin.[9]

Peptide Labeling and Mass Spectrometry
  • Isobaric Labeling: The resulting peptide mixtures from each condition are labeled with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Acquisition: Data is acquired on a high-resolution mass spectrometer (e.g., Orbitrap) in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8][10]

Data Analysis
  • Protein Identification and Quantification: The raw mass spectrometry data is processed using a software suite like Proteome Discoverer or MaxQuant.[10] Peptides and proteins are identified by searching against the E. coli proteome database. The relative abundance of proteins across the different conditions is determined from the reporter ion intensities of the isobaric tags.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the treated and control groups. A fold change of >1.5 or <0.67 and a p-value of <0.05 are typically considered significant.

Hypothetical Quantitative Data

The following tables summarize the hypothetical proteomic changes in E. coli following treatment with this compound and Meropenem.

Table 1: Hypothetical Proteomic Response to this compound (LpxC Inhibitor)

ProteinGeneFunctionFold Change vs. Controlp-value
Outer Membrane Stress Response
RcsFrcsFOuter membrane lipoprotein, senses envelope stress2.5<0.01
CpxPcpxPPeriplasmic protein, negative regulator of Cpx pathway2.8<0.01
DegP (HtrA)degPPeriplasmic protease/chaperone, envelope stress response2.2<0.01
BamAbamAOuter membrane protein assembly factor1.8<0.05
LPS and Lipid Metabolism
FabZfabZFatty acid synthesis-1.7<0.05
LpxAlpxAFirst step in lipid A biosynthesis-1.5<0.05
ArnAarnAModification of lipid A1.6<0.05
General Stress Response
ClpBclpBChaperone, disaggregation of proteins1.9<0.05
DnaKdnaKChaperone, protein folding1.7<0.05

Table 2: Hypothetical Proteomic Response to Meropenem (Beta-Lactam)

ProteinGeneFunctionFold Change vs. Controlp-value
Peptidoglycan Synthesis & Cell Wall Stress
PBP1AmrcAPenicillin-binding protein-1.8<0.01
MepSmepSPeptidoglycan endopeptidase2.1<0.01
AmpCampCBeta-lactamase3.5<0.01
LpoAlpoAActivator of PBP1A-1.6<0.05
Cell Division
FtsZftsZCell division protein-1.9<0.01
FtsAftsACell division protein-1.7<0.05
General Stress Response
RpoSrpoSGeneral stress response sigma factor1.8<0.05
GroELgroELChaperonin1.6<0.05

Visualizations: Pathways and Workflows

Lipid A Biosynthesis Pathway and this compound Inhibition

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_acyl_GlcNAc Acyl-ACP UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_acyl_GlcNAc->UDP_acyl_GlcN Lipid_X Lipid X UDP_acyl_GlcN->Lipid_X LPS Lipopolysaccharide (LPS) Lipid_X->LPS LpxA LpxA LpxC LpxC LpxD LpxD LpxB_KdtA ... This compound This compound This compound->LpxC Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis Culture E. coli Culture Treatment Treatment (Control, this compound, Meropenem) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Extraction Protein Extraction Harvest->Extraction Digestion Tryptic Digestion Extraction->Digestion Labeling TMT/iTRAQ Labeling Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Search Database Search & Protein Identification LCMS->Search Quant Relative Quantification Search->Quant Stats Statistical Analysis Quant->Stats Bioinformatics Bioinformatics Analysis (Pathway, GO) Stats->Bioinformatics Outer_Membrane_Stress cluster_response Envelope Stress Response Systems cluster_downstream Downstream Effects This compound This compound LpxC LpxC Inhibition This compound->LpxC LPS_defect Defective LPS Synthesis LpxC->LPS_defect OM_Stress Outer Membrane Stress LPS_defect->OM_Stress Cpx Cpx Two-Component System (CpxA/CpxR) OM_Stress->Cpx Rcs Rcs Phosphorelay (RcsF, RcsC, RcsD, RcsB) OM_Stress->Rcs SigmaE σE Pathway OM_Stress->SigmaE Chaperones Upregulation of Periplasmic Chaperones (e.g., DegP) Cpx->Chaperones OMP_assembly Modulation of Outer Membrane Protein (OMP) Assembly Rcs->OMP_assembly Proteases Upregulation of Proteases SigmaE->Proteases

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling TP0586532

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: TP0586532 is an experimental antibiotic drug. A comprehensive Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general laboratory safety principles for handling potent, novel, or uncharacterized chemical compounds and should be supplemented by a thorough risk assessment by the user and adherence to all institutional and local regulations.

Immediate Safety and Handling Precautions

This compound is a non-hydroxamate LpxC inhibitor and should be handled with care, assuming it may be a potent compound.[1] All operations involving the solid compound or concentrated solutions should be performed in a designated area, preferably within a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound.[1]

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and aerosols.[1][2][3]

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[1] For chemicals of unknown toxicity, it is advisable to wear a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[2] Gloves should be inspected before use and changed immediately if contaminated.[4]

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat should be worn.[1][2] For handling larger quantities or when there is a significant risk of splashing, a disposable gown with tight-fitting cuffs is recommended.[1]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[2][4]

  • Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate cartridges for volatile compounds) should be used.[1]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for safety and compliance.[1]

Handling and Storage:

  • Weighing and Transfer: All manipulations of solid this compound that may generate dust should be conducted within a ventilated enclosure.[1] Use wet-handling techniques where appropriate to minimize dust generation.[1]

  • Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the compound to the solvent slowly to avoid splashing.[1]

  • Storage: Store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, store at -80°C for up to 6 months or at -20°C for up to 6 months.

Spill Management:

  • Isolate the area: Prevent entry to the spill area.

  • Wear appropriate PPE: Use the full PPE ensemble described above.

  • Contain the spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.

  • Clean the area: Decontaminate the spill area with an appropriate solvent or cleaning agent.

  • Dispose of waste: Collect all spill cleanup materials in a sealed, labeled container for hazardous waste disposal.

Disposal:

  • Waste Categorization: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[5]

  • Segregation: Do not mix with other waste streams unless compatibility is known.

  • Containment: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.[5]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste vendor, typically via incineration.[5][6] Do not dispose of this compound down the drain or in regular trash.[5]

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Weight 460.53
Formula C₂₆H₂₈N₄O₄
Appearance Solid
CAS Number 2427584-96-9
Solubility 10 mM in DMSO
Biological Activity
ParameterValue
IC₅₀ (LpxC inhibitor) 0.101 µM
MIC for E. coli ATCC 25922 2 mg/mL
MIC for K. pneumoniae ATCC 13883 4 mg/mL
MIC₉₀ against carbapenem-resistant K. pneumoniae 4 µg/mL

Experimental Protocols

In Vitro Membrane Permeability Assay

A membrane permeability assay using ethidium (B1194527) bromide (EtBr) can be performed to investigate the mechanism of action of this compound. An increase in the influx of EtBr into bacterial cells in the presence of this compound suggests increased membrane permeability.

In Vivo Murine Infection Models

This compound has shown efficacy in murine systemic, urinary tract, and lung infection models caused by meropenem- or ciprofloxacin-resistant strains.

Mandatory Visualization

TP0586532_Handling_Disposal_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup_disposal Cleanup & Disposal Phase cluster_spill Spill Response prep_risk_assessment Conduct Risk Assessment prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep_risk_assessment->prep_ppe prep_workspace Prepare Designated Workspace (Fume Hood / Powder Containment Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid this compound (Use wet-handling if possible) prep_workspace->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (Slowly add solid to solvent) handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace & Equipment handle_experiment->cleanup_decontaminate Proceed to Cleanup disposal_collect Collect Waste (Solid, Liquid, Contaminated PPE) cleanup_decontaminate->disposal_collect disposal_label Label Waste Container ('Hazardous Chemical Waste') disposal_collect->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_request Request Pickup by Licensed Waste Vendor disposal_store->disposal_request spill_detected Spill Detected spill_isolate Isolate Area spill_detected->spill_isolate spill_ppe Don Full PPE spill_isolate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.